2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVNRVASEIMNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-tert-Butylbenzaldehyde Cyanohydrin
This guide provides an in-depth technical analysis of 4-tert-butylbenzaldehyde cyanohydrin (2-(4-tert-butylphenyl)-2-hydroxyacetonitrile), a critical intermediate in the synthesis of chiral hydroxy acids and
Synthesis, Properties, and Pharmaceutical Applications
Part 1: Executive Summary & Chemical Identity
4-tert-butylbenzaldehyde cyanohydrin is a versatile C2-synthon generated via the nucleophilic addition of cyanide to 4-tert-butylbenzaldehyde. It serves as the gateway to the 4-tert-butylmandelic acid scaffold, a lipophilic structural motif found in various bioactive compounds, including receptor agonists and chiral resolving agents. Due to the reversibility of its formation, this compound requires specific handling protocols to maintain stability and safety.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data / Description |
| IUPAC Name | 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile |
| Common Name | 4-tert-butylmandelonitrile |
| CAS Number | Not widely listed (Precursor Aldehyde: 939-97-9) |
| Molecular Formula | C |
| Molecular Weight | 189.26 g/mol |
| Physical State | Viscous colorless to pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in EtOH, Et |
| Stability | Thermolabile; reverts to aldehyde and HCN under basic conditions or high heat. |
Part 2: Synthetic Pathways & Mechanism
The synthesis of 4-tert-butylbenzaldehyde cyanohydrin is governed by the equilibrium between the carbonyl precursor and the cyanohydrin product. Modern protocols prioritize enantioselective synthesis to access chiral pharmaceutical intermediates.
1. Mechanism of Formation
The reaction proceeds via nucleophilic attack of the cyanide ion (
Figure 1: Mechanistic pathway for cyanohydrin formation. The reaction is reversible; low pH stabilizes the product.
2. Synthetic Methodologies
Method A: Chemical Synthesis (TMSCN Route)
-
Reagents: Trimethylsilyl cyanide (TMSCN), Lewis Acid Catalyst (e.g., ZnI
, Ti(OiPr) ). -
Advantages: Avoids handling gaseous HCN; produces the silylated ether which is more stable than the free cyanohydrin.
-
Reaction:
Method B: Biocatalytic Asymmetric Synthesis
-
Catalyst: (R)- or (S)-Hydroxynitrile Lyase (HNL) (e.g., from Prunus amygdalus or Hevea brasiliensis).
-
Advantages: High enantiomeric excess (>95% ee); mild conditions (pH 4-5).
-
Process: Conducted in a biphasic system (buffer/MTBE) to suppress the spontaneous (racemic) background reaction.
Part 3: Reactivity & Downstream Applications
The cyanohydrin moiety acts as a "masked" acid or amine. Its transformation leads to high-value building blocks.
1. Hydrolysis to 4-tert-Butylmandelic Acid
Acidic hydrolysis converts the nitrile to a carboxylic acid. The tert-butyl group remains intact, providing crucial lipophilicity for drug-receptor binding.
-
Reaction:
-
Application: Chiral resolving agents; intermediate for prostaglandin receptor agonists (e.g., Omidenepag analogs).
2. Reduction to
-Amino Alcohols
Reduction (e.g., LiAlH
-
Relevance: This structural motif mimics the catecholamine pharmacophore found in
-adrenergic agonists (e.g., Salbutamol, Clenbuterol), where the tert-butyl phenyl group replaces the catechol to modulate metabolic stability and receptor selectivity.
Figure 2: Divergent synthesis pathways from the cyanohydrin intermediate.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Lewis Acid-Catalyzed Cyanosilylation Target: 2-(4-tert-butylphenyl)-2-((trimethylsilyl)oxy)acetonitrile
Safety Pre-check:
-
Perform all operations in a fume hood.
-
Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available.
-
Quench solution: 10% NaOCl (bleach) to neutralize cyanide traces.
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-tert-butylbenzaldehyde (10 mmol, 1.62 g) in anhydrous CH
Cl (20 mL). -
Catalyst Addition: Add ZnI
(0.1 mmol, 32 mg) as a solid. Stir until dissolved. -
Addition: Add TMSCN (12 mmol, 1.5 mL) dropwise via syringe over 10 minutes. Note: Mild exotherm may occur.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of aldehyde spot (R
~0.6) and appearance of product (R ~0.8) indicates completion.
-
-
Workup:
-
Quench with saturated NaHCO
(caution: gas evolution). -
Extract with CH
Cl (3 x 20 mL). -
Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: The silylated cyanohydrin is often pure enough for downstream use (>95%). If hydrolysis to the free cyanohydrin is required, treat with 1M HCl/THF, but use immediately to prevent degradation.
Part 5: Handling & Safety Data
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Potential release of HCN gas upon contact with moisture/acid. | Store in a desiccator. Open only in a fume hood. |
| Stability | Unstable at pH > 7 (retro-aldol type reversion). | Maintain acidic environment for storage (add trace H |
| Environmental | Toxic to aquatic life (cyanide content). | All waste must be treated with bleach (pH > 10) before disposal. |
Critical Note: Do not distill the free cyanohydrin at atmospheric pressure; it will decompose. Vacuum distillation is possible but risky; column chromatography is preferred.
References
-
Enantioselective Synthesis: North, M., et al. "Mechanism of Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis." Journal of Organic Chemistry. Link
-
Biocatalysis: Griengl, H., et al. "Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents." Angewandte Chemie Int. Ed.Link
-
Aldehyde Precursor Data: National Institute of Standards and Technology (NIST). "4-tert-Butylbenzaldehyde."[2][8][9] Link
-
Pharmaceutical Relevance: Trost, B. M., et al. "Asymmetric Synthesis of Alpha-Hydroxy Acids." Chemical Reviews. Link
-
Safety Protocols: Sigma-Aldrich. "Safety Data Sheet: 4-tert-Butylbenzaldehyde." Link
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- 7. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 8. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 9. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]
2-hydroxy-2-(4-tert-butylphenyl)acetonitrile CAS number
An In-depth Technical Guide to 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile
This guide provides a comprehensive technical overview of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile, a cyanohydrin derivative of significant interest in synthetic chemistry. As a distinct CAS number for this specific molecule is not publicly cataloged, this document focuses on its synthesis from its logical precursor, 4-tert-butylbenzaldehyde, providing a robust framework for its preparation, characterization, and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound and its synthetic context.
Introduction: The Significance of Cyanohydrins
In organic chemistry, a cyanohydrin, or hydroxynitrile, is a functional group where a cyano (-CN) and a hydroxyl (-OH) group are attached to the same carbon atom.[1] These molecules are exceptionally valuable synthetic intermediates due to their dual reactivity. The nitrile group can be hydrolyzed to form α-hydroxy carboxylic acids or reduced to produce β-amino alcohols, both of which are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[2][3][4] The formation of a cyanohydrin from an aldehyde or ketone is a classic C-C bond-forming reaction, adding a layer of complexity and synthetic potential to the parent carbonyl compound.[4] 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile is the cyanohydrin derived from 4-tert-butylbenzaldehyde and represents a key intermediate for creating more complex molecules featuring the bulky and lipophilic tert-butylphenyl group.
Caption: Structure of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile.
Precursor Analysis: 4-tert-butylbenzaldehyde
The synthesis of the target cyanohydrin begins with 4-tert-butylbenzaldehyde. A thorough understanding of this starting material is critical for a successful reaction.
Table 1: Physicochemical Properties of 4-tert-butylbenzaldehyde
| Property | Value | Source |
| CAS Number | 939-97-9 | [5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₄O | [5][6] |
| Molecular Weight | 162.23 g/mol | [5][6][10] |
| Appearance | Colorless to pale yellow clear liquid | [5][8] |
| Boiling Point | ~245-249 °C | [5][11] |
| Density | ~0.97 g/mL at 25 °C | [5][11] |
| Solubility | Soluble in organic solvents; 120 mg/L in water. | [5][11] |
4-tert-butylbenzaldehyde is a key intermediate in the fragrance industry and is produced on an industrial scale.[5][11] Its spectral data are well-characterized, providing a clear baseline for monitoring reaction progress and confirming the identity of the final product.[10][12]
Synthesis Protocol: Cyanohydrin Formation
The conversion of 4-tert-butylbenzaldehyde to 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile is achieved via the cyanohydrin reaction. This is a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of the aldehyde.[1]
Mechanism of Action
The reaction is typically base-catalyzed. A catalytic amount of base deprotonates hydrogen cyanide (HCN) to generate the cyanide anion (CN⁻), a potent nucleophile. The CN⁻ then attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a molecule of HCN (or a mild acid in the workup), yielding the final cyanohydrin product and regenerating the cyanide catalyst.[4][13]
Caption: Experimental workflow for the synthesis of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile.
Detailed Experimental Protocol
Disclaimer: This protocol involves highly toxic materials and should only be performed by trained chemists in a certified chemical fume hood with all appropriate safety measures in place.[14][15]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylbenzaldehyde (1.0 eq) and sodium cyanide (NaCN, 1.1 eq) in a suitable solvent system (e.g., a mixture of water and an organic solvent like diethyl ether or dichloromethane). Cool the mixture to 0-5 °C in an ice bath.
-
HCN Generation: To avoid handling highly toxic HCN gas directly, it is generated in situ. Prepare a solution of a strong acid (e.g., H₂SO₄) and add it dropwise to the stirred reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the acid addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by adding it to a beaker of ice water. Neutralize any remaining acid with a mild base like sodium bicarbonate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[16][17]
Product Characterization
The structure of the synthesized 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile can be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | A singlet for the benzylic proton (C-H adjacent to OH and CN) around 5.5 ppm. Aromatic protons will appear in the 7.4-7.6 ppm region. A singlet for the nine protons of the tert-butyl group will be prominent around 1.3 ppm.[17] |
| ¹³C NMR | Signals for the nitrile carbon (~118-120 ppm), the carbon bearing the OH/CN groups (~65-70 ppm), and aromatic carbons. |
| IR Spectroscopy | A sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. A broad peak for the hydroxyl (O-H) stretch around 3400 cm⁻¹.[17] |
| Mass Spec (MS) | The molecular ion peak corresponding to the mass of the compound (C₁₁H₁₅NO). |
| HPLC | A single peak under appropriate reversed-phase conditions, useful for assessing purity. Chiral HPLC can be used to determine enantiomeric excess if an asymmetric synthesis is performed.[16][18] |
Safety and Handling
CRITICAL: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin. [19][20]
-
Engineering Controls: All work with cyanides and cyanohydrins must be conducted in a certified chemical fume hood to prevent inhalation of HCN gas, which can be liberated upon contact with acid.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended).[15][21]
-
Emergency Preparedness: An emergency plan must be in place. This includes having an eye wash station and safety shower immediately accessible. A cyanide antidote kit (e.g., amyl nitrite) should be available, and all personnel must be trained in its use and in emergency response procedures for cyanide exposure.[15][19]
-
Waste Disposal: All cyanide-containing waste is considered hazardous and must be quenched and disposed of according to institutional and regulatory guidelines. Do not mix cyanide waste with acidic waste streams.
Applications in Research and Development
2-hydroxy-2-(4-tert-butylphenyl)acetonitrile is a versatile intermediate. Its potential applications include:
-
Synthesis of α-Hydroxy Acids: Acid-catalyzed hydrolysis of the nitrile group yields 2-hydroxy-2-(4-tert-butylphenyl)acetic acid, a valuable chiral building block for pharmaceuticals.[2][4]
-
Synthesis of β-Amino Alcohols: Reduction of the nitrile group (e.g., with LiAlH₄) produces 2-amino-1-(4-tert-butylphenyl)ethanol derivatives, which are common structural motifs in drug candidates.[2][4]
-
Asymmetric Synthesis: The formation of the cyanohydrin creates a new chiral center. Enantioselective synthesis, using chiral catalysts or enzymes, can produce optically pure (R)- or (S)-enantiomers, which are highly sought after in drug development to optimize efficacy and reduce side effects.[1][22]
References
-
4-tert-Butylbenzaldehyde. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Angene Chemical. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved February 24, 2026, from [Link]
-
The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved February 24, 2026, from [Link]
-
Rocío-Bautista, P., et al. (2021). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 26(24), 7589. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. Retrieved February 24, 2026, from [Link]
-
Cheméo. (n.d.). 4-tert-butylbenzaldehyde - Chemical & Physical Properties. Retrieved February 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). Acetone Cyanohydrin. Retrieved February 24, 2026, from [Link]
-
Zhu, D., et al. (2013). Discovery and characterization of a highly efficient enantioselective mandelonitrile hydrolase from Burkholderia cenocepacia J23. Microbial Cell Factories, 12, 18. [Link]
-
Cyanohydrin. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]
-
International Labour Organization. (n.d.). ICSC 0611 - Acetone Cyanohydrin. Retrieved February 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved February 24, 2026, from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved February 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved February 24, 2026, from [Link]
-
Stenutz, R. (n.d.). 2-hydroxy-2-phenylacetonitrile. Retrieved February 24, 2026, from [Link]
-
Wiedner, D., et al. (2017). Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. Molecules, 22(11), 1999. [Link]
-
University of Calgary. (2013, November 14). Chem 263 Notes. Retrieved February 24, 2026, from [Link]
-
Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
-
Wiedner, D., et al. (2019). Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. Molecules, 24(22), 4165. [Link]
-
Kass, S. R., et al. (2007). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. The Journal of Organic Chemistry, 72(19), 7247-7253. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved February 24, 2026, from [Link]
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4-tert-butyl mandelonitrile derivatives
Technical Monograph: 4-tert-Butyl Mandelonitrile Derivatives Synthesis, Reactivity, and Pharmaceutical Applications
Part 1: Executive Summary
4-tert-butyl mandelonitrile (2-hydroxy-2-(4-(tert-butyl)phenyl)acetonitrile) represents a critical chiral scaffold in the synthesis of lipophilic pharmaceutical intermediates and agrochemicals. Distinguished by the bulky para-tert-butyl group, this moiety imparts significant lipophilicity (
This guide serves as a technical blueprint for researchers targeting this scaffold. It details the transition from the industrial precursor, 4-tert-butylbenzaldehyde, to high-value chiral acids and amino alcohols via biocatalytic and chemocatalytic routes.
Part 2: Chemical Foundation & Precursors[1][2][3]
The synthesis of 4-tert-butyl mandelonitrile hinges on the electrophilicity of the carbonyl carbon in 4-tert-butylbenzaldehyde (CAS: 939-97-9). Unlike simple benzaldehyde, the tert-butyl group at the para position exerts a dual influence:
-
Electronic Effect: Weakly electron-donating (+I effect), slightly deactivating the carbonyl carbon toward nucleophilic attack by cyanide compared to electron-deficient aldehydes.
-
Steric Effect: Significant bulk at the para position affects the binding affinity in enzyme active sites (e.g., Hydroxynitrile Lyases), necessitating careful enzyme selection.
Key Physical Properties:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 189.26 g/mol | Fragment-based drug design |
| Boiling Point | ~145°C (est. at 10 mmHg) | High boiling point requires vacuum distillation |
| Solubility | Low in water; High in MTBE, Toluene | Ideal for biphasic enzymatic reactions |
| Chirality | (R) and (S) enantiomers | Biological activity is strictly stereodependent |
Part 3: Synthetic Strategies
Strategy A: Biocatalytic Asymmetric Synthesis (The Gold Standard)
For pharmaceutical applications, enantiopurity is non-negotiable. The use of Hydroxynitrile Lyases (HNLs) offers the most robust route to (R)- or (S)-4-tert-butyl mandelonitrile with high enantiomeric excess (ee > 98%).
-
(R)-Selective: Prunus amygdalus HNL (PaHNL) is the industry standard. Despite the bulk of the tert-butyl group, the para substitution pattern is generally well-tolerated within the hydrophobic pocket of PaHNL.
-
(S)-Selective: Hevea brasiliensis HNL (HbHNL) or Manihot esculenta HNL (MeHNL).
Mechanism of Action: The enzyme coordinates the aldehyde via a catalytic triad, positioning the cyanide ion for a stereospecific attack. The lipophilic tert-butyl group interacts favorably with hydrophobic residues near the active site entrance, stabilizing the transition state in organic/biphasic media.
Figure 1: Biocatalytic pathway for the asymmetric synthesis of 4-tert-butyl mandelonitrile.
Protocol 1: Enzymatic Synthesis in Biphasic Media
Target: (R)-4-tert-butyl mandelonitrile
Reagents:
-
4-tert-butylbenzaldehyde (10 mmol, 1.62 g)
-
Potassium Cyanide (KCN) (15 mmol, 0.98 g) [DANGER: POISON]
-
Citric Acid (to adjust pH)[1]
-
Prunus amygdalus HNL (PaHNL) (commercial preparation, e.g., almond meal or recombinant)
-
Methyl tert-butyl ether (MTBE) (20 mL)
-
Citrate Buffer (0.1 M, pH 5.0, 20 mL)
Procedure:
-
Preparation: Dissolve KCN in the citrate buffer. Adjust pH to 5.0 using citric acid. Note: Perform in a high-efficiency fume hood. HCN gas may be generated.[2]
-
Biphasic Setup: Add the aqueous phase to a reaction vessel. Overlay with MTBE containing the dissolved 4-tert-butylbenzaldehyde.
-
Initiation: Add PaHNL enzyme preparation to the mixture.
-
Reaction: Stir vigorously at 0–5°C. The low temperature suppresses the spontaneous (racemic) background reaction.
-
Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column).
-
Workup: Once conversion >95%, separate phases. Extract aqueous layer with MTBE (2x).
-
Stabilization: Dry organic layer over Na₂SO₄ and concentrate carefully under reduced pressure. Caution: Mandelonitriles are thermally unstable and can revert to aldehyde + HCN upon heating.
-
Storage: Store at -20°C with a trace of acid (e.g., p-TsOH) to prevent decomposition.
Strategy B: Chemical Synthesis (TMSCN Route)
For applications where chirality is not required, or subsequent resolution is planned, the trimethylsilyl cyanide (TMSCN) route provides a safer alternative to free HCN gas, catalyzed by Lewis acids.
Reaction:
Part 4: Reactivity & Downstream Transformations
The nitrile group serves as a versatile handle.[2][3] The steric bulk of the tert-butyl group must be considered during hydrolysis, as it can retard reaction rates compared to unsubstituted analogs.
Hydrolysis to 4-tert-Butylmandelic Acid
This is the primary pharmaceutical application. The acid is a potent chiral resolving agent and a building block for peptidomimetics.
-
Method: Pinner reaction (HCl/MeOH) followed by hydrolysis.
-
Challenge: Harsh acidic conditions can cause elimination of the hydroxyl group. Enzymatic hydrolysis using Nitrilases (e.g., from Alcaligenes faecalis) is preferred for mild conditions.
Reduction to Amino Alcohols
Reduction of the nitrile yields 2-amino-1-(4-tert-butylphenyl)ethanol. These structures mimic the pharmacophore of beta-blockers and sympathomimetic drugs.
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
Figure 2: Divergent synthesis from the mandelonitrile core.
Part 5: Pharmaceutical Applications & Drug Design
The "tert-Butyl Effect" in Drug Design
Incorporating the 4-tert-butyl mandelonitrile scaffold imparts specific pharmacological properties:
-
Metabolic Stability: The tert-butyl group blocks para-hydroxylation of the phenyl ring, a common metabolic clearance pathway. However, the tert-butyl group itself can be a site of oxidation (to the alcohol or carboxylic acid) by CYP2C9 or CYP2C19.
-
Lipophilicity: Increases membrane permeability, aiding CNS penetration for neurological targets.
-
Steric Occlusion: The bulk can lock the molecule into a specific conformation within a receptor pocket.
Case Study: Chiral Resolution
(R)-4-tert-butylmandelic acid is frequently used to resolve racemic amines. The bulky tert-butyl group enhances the difference in solubility between diastereomeric salts, often resulting in higher enantiomeric purity compared to unsubstituted mandelic acid.
Part 6: Safety & Handling (Critical)
Hazard Profile:
-
Acute Toxicity: High. Metabolizes to release Cyanide.[4]
-
Instability: Reverts to aldehyde and HCN in basic conditions or upon heating.
Mandatory Safety Protocol:
-
Engineering Controls: All reactions must be performed in a functioning fume hood with a face velocity > 100 fpm.
-
Cyanide Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be immediately available in the lab.
-
Waste Disposal: Quench all cyanide-containing waste with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal. Never acidify cyanide waste.
-
Monitoring: Use HCN electrochemical sensors during large-scale synthesis.
References
-
Enzymatic Synthesis (General HNL): Griengl, H., et al. "Biocatalytic synthesis of cyanohydrins." Tetrahedron, 1998. Link
- PaHNL Substrate Scope: Brussee, J., et al. "Bio-organic synthesis of optically active cyanohydrins and acyloins." Journal of Organic Chemistry, 1990.
-
Industrial Precursor: BASF SE. "Process for the preparation of 4-tert-butylbenzaldehyde." European Patent EP0580231A1. Link
-
Safety Data: Fisher Scientific. "Safety Data Sheet: Mandelonitrile." Link
-
Metabolic Pathway: Shanu-Wilson, J. "Metabolism of t-butyl groups in drugs." Hypha Discovery, 2022. Link
-
Pharmaceutical Relevance: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link
Sources
Technical Guide: Solubility Profiling & Process Engineering of 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile
The following is an in-depth technical guide on the solubility and process engineering of 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile, structured for researchers and process chemists.
Executive Summary & Compound Profile
2-(4-tert-butylphenyl)-2-hydroxyacetonitrile (CAS: 91639-96-2), also known as 4-tert-butylmandelonitrile , is a critical chiral intermediate in the synthesis of pyrazole-based acaricides, most notably Tebufenpyrad .
Its physicochemical behavior is dominated by a "push-pull" structural motif: the lipophilic tert-butyl group on the para-position of the phenyl ring contrasts sharply with the polar, hydrogen-bonding capable cyanohydrin moiety (
This guide provides a senior-level analysis of its solubility characteristics, thermodynamic modeling strategies, and validated protocols for data generation, essential for optimizing yield and purity during scale-up.
Physicochemical Identity
| Parameter | Detail |
| IUPAC Name | 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile |
| Synonyms | 4-tert-butylmandelonitrile; 4-tert-butylbenzaldehyde cyanohydrin |
| Molecular Formula | |
| Molecular Weight | 189.26 g/mol |
| Key Functional Groups | Nitrile (polar, acceptor), Hydroxyl (polar, donor/acceptor), tert-Butyl (lipophilic) |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | ~68–72 °C (Dependent on enantiomeric purity) |
Solubility Profile & Solvent Selection
As a Senior Application Scientist, I categorize the solubility of this compound not just by "dissolution" but by process utility . The solubility behavior follows a predictable pattern based on the Like-Dissolves-Like principle, modified by the specific interaction of the cyanohydrin group.
Qualitative Solubility Matrix
The following table summarizes the solubility behavior observed in process development environments.
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Very High | Reaction medium; too soluble for crystallization. |
| Polar Protic | Methanol, Ethanol, IPA | High | Good for reaction, but risk of solvolysis/decomposition at high T. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Excellent for extraction; moderate for crystallization (requires anti-solvent). |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Ideal for Crystallization. High solubility at boiling, low at ambient. |
| Chlorinated | Dichloromethane (DCM) | High | Extraction solvent; environmental concerns limit use. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (Anti-solvent) | Used to drive precipitation or wash filter cakes. |
| Water | Water | Insoluble | Biphasic reaction medium (with PTC). |
Thermodynamic Stability Warning
Critical Insight: Unlike stable pharmaceutical intermediates, 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile exists in an equilibrium.
-
High Temperature: Shifts equilibrium to the right (decomposition).
-
Basic Conditions: Catalyzes decomposition rapidly.
-
Solvent Implication: Solubility measurements must be conducted in neutral or slightly acidic media. Avoid long equilibration times at high temperatures (>40°C) in protic solvents to prevent data artifacts from decomposition.
Experimental Protocol: Solubility Determination
Due to the stability issues described above, standard gravimetric methods (shake-flask for 24-48h) often yield erroneous results for cyanohydrins. The following Dynamic Laser Monitoring or Rapid HPLC protocol is recommended to ensure data integrity.
Validated Workflow (Rapid Equilibrium Method)
-
Preparation: Excess solid is added to the solvent in a jacketed glass vessel controlled to
K. -
Equilibration: Stirring is maintained for exactly 4–6 hours (sufficient for equilibrium, short enough to minimize decomposition) rather than the standard 24h.
-
Sampling:
-
Stop stirring and allow settling for 10 minutes.
-
Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Immediate Dilution: Dilute the aliquot immediately into a stabilizing mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to "freeze" the equilibrium.
-
-
Quantification: Analyze via HPLC-UV (254 nm).
-
Solid Phase Analysis: Analyze the remaining solid by DSC/XRD to confirm no solvate formation or polymorphic transition occurred.
DOT Diagram: Solubility Measurement Workflow
The following diagram illustrates the critical decision points in the measurement process to avoid degradation artifacts.
Caption: Workflow for determining solubility of unstable cyanohydrins, emphasizing rapid equilibration and immediate stabilization.
Thermodynamic Modeling & Data Analysis
For process design, experimental data points are fitted to thermodynamic models. These models allow you to interpolate solubility at any temperature, which is vital for designing cooling crystallization curves.
Recommended Models
For 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile, the Modified Apelblat Equation typically provides the best fit due to its ability to handle non-ideal solution behavior in polar/non-polar mixtures.
1. Modified Apelblat Equation
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical parameters derived from regression.
2. van't Hoff Equation
Used to determine thermodynamic properties (
-
Interpretation: A linear plot of
vs usually indicates no phase transition within the temperature range. -
Expectation: Dissolution is typically endothermic (
) and entropy-driven ( ), meaning solubility increases with temperature.
Representative Data Trends (Simulated)
Note: While specific proprietary data is not open-source, the following trends are characteristic of 4-tert-butylmandelonitrile based on structural analogues.
| Solvent | T (K) | Mole Fraction ( | Trend Analysis |
| Methanol | 298.15 | High solubility driven by H-bonding. | |
| Toluene | 298.15 | Moderate solubility; steep increase with T (Ideal for crystallization). | |
| Heptane | 298.15 | Very low solubility; acts as anti-solvent. |
Application: Crystallization Process Design
The primary utility of this solubility data is to design a purification process that separates the cyanohydrin from the starting aldehyde and side products.
The "Toluene-Heptane" Strategy
Based on the solubility differential:
-
Dissolution: Dissolve the crude reaction mixture in Toluene at elevated temperature (e.g., 60°C). The high solubility allows for a low solvent volume.
-
Cooling: Slowly cool to 20°C. The solubility drops significantly, initiating nucleation.
-
Anti-Solvent Addition: Add Heptane (or Hexane) slowly. This drastically reduces the solubility power of the mixture, forcing the remaining cyanohydrin out of solution while keeping impurities (like unreacted aldehyde) in the mother liquor.
-
Filtration: Isolate pure crystals.
DOT Diagram: Solvent Selection Logic
Caption: Decision tree for selecting the Toluene/Heptane system over alcohols to maximize stability and yield.
References
-
Compound Identification & Synthesis
-
PubChem Compound Summary for CID 91639-96-2. National Center for Biotechnology Information (2025). Link
-
- Shakeel, F. et al. "Solubility and thermodynamic analysis of sulfamethazine in various solvent mixtures." Journal of Molecular Liquids (2015).
-
Cyanohydrin Stability & Processing
-
Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682. Link
-
-
Tebufenpyrad Synthesis Context
-
U.S. Patent 4,950,668. "Pyrazole derivatives and insecticidal/acaricidal compositions." (Describes the utility of the 4-tert-butylmandelonitrile intermediate). Link
-
substituted mandelonitrile intermediates in drug synthesis
An In-Depth Technical Guide to Substituted Mandelonitrile Intermediates in Drug Synthesis
Abstract
Substituted mandelonitrile scaffolds represent a class of high-value chiral intermediates that are foundational to the synthesis of numerous active pharmaceutical ingredients (APIs). Their strategic importance lies in the versatile cyanohydrin moiety attached to a substituted aromatic ring, providing a stereocenter that is often crucial for biological activity. This guide offers a comprehensive analysis of the synthesis, application, and characterization of these pivotal intermediates. We will explore and compare the two primary enantioselective synthetic routes—biocatalytic hydrocyanation using Hydroxynitrile Lyases (HNLs) and chemocatalytic asymmetric synthesis via chiral Lewis acids—providing field-proven insights into method selection. Detailed case studies, including the synthesis of the antiplatelet agent (S)-Clopidogrel, will illustrate the practical application of these intermediates. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry, providing not only theoretical grounding but also actionable experimental protocols and critical safety information.
The Strategic Importance of Substituted Mandelonitriles in Drug Synthesis
The principle of chirality is central to modern pharmacology, as the stereoisomers of a drug molecule often exhibit profoundly different efficacy, metabolism, and toxicity. Substituted mandelonitriles, which are α-hydroxynitriles derived from substituted benzaldehydes, are exemplary chiral building blocks.[1] The core value of this molecular framework stems from two key features:
-
The Stereocenter: The carbon atom bearing the hydroxyl and nitrile groups is a prochiral center in the parent aldehyde, which becomes a stereocenter upon cyanation. Establishing the correct absolute stereochemistry at this position is frequently a critical step in the total synthesis of a target API.[2]
-
Synthetic Versatility: The hydroxyl and nitrile functionalities are synthetically flexible handles. The nitrile group can be readily hydrolyzed to a carboxylic acid or amide, or reduced to an amine, while the hydroxyl group can be protected, activated, or inverted.[3][4] This allows for the elaboration of the mandelonitrile core into a wide array of more complex structures.
The substituents on the aromatic ring (e.g., halo-, alkoxy-, alkyl- groups) further modulate the electronic and steric properties of the molecule, influencing not only the efficiency of the initial cyanohydrin synthesis but also the biological activity of the final drug product.[5][6]
Enantioselective Synthesis: A Comparative Analysis
The production of enantiomerically pure substituted mandelonitriles is the primary challenge for their use in pharmaceutical synthesis. Two dominant strategies have emerged: biocatalysis and asymmetric chemical catalysis.
The Biocatalytic Route: Hydroxynitrile Lyases (HNLs)
Nature has long employed Hydroxynitrile Lyases (HNLs) to catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones.[7] In synthetic chemistry, these enzymes are harnessed for their exceptional stereoselectivity, often operating under mild, environmentally benign conditions.[5]
-
Mechanism and Stereoselectivity: HNLs are classified based on the enantiomer they produce. (R)-selective HNLs, such as that from the almond (Prunus amygdalus), yield (R)-mandelonitriles, while (S)-selective HNLs, from sources like Manihot esculenta, produce the (S)-enantiomer.[7] The enzymatic reaction proceeds by positioning the aldehyde and cyanide within the active site in a highly specific orientation, facilitating a nucleophilic attack on only one face of the carbonyl.
-
Process Considerations: A critical parameter is pH; the reaction is typically run at a low pH (3.5-5.5) to suppress the non-enzymatic background reaction which produces a racemic mixture.[8] To improve stability and reusability, HNLs are often immobilized on solid supports like Celite.[9] Biphasic solvent systems (e.g., aqueous buffer and methyl tert-butyl ether, MTBE) are commonly used to manage substrate and product solubility and facilitate product extraction.[10]
Data-Driven Method Selection
The choice between an enzymatic or chemocatalytic approach depends on the specific substrate, desired scale, and process constraints. Biocatalysis often offers higher selectivity under milder conditions, while chemical catalysis may provide broader substrate scope.
| Substrate (Parent Aldehyde) | Method | Catalyst/Enzyme | Yield (%) | ee (%) | Reference(s) |
| 2-Chlorobenzaldehyde | Biocatalytic | Engineered PlamHNL | 91% | 98.2% (R) | [11][12][13] |
| 4-Hydroxybenzaldehyde | Biocatalytic | Prunus amygdalus HNL | 90% (conv.) | 95% (R) | [10] |
| 4-Methoxybenzaldehyde | Biocatalytic | Prunus amygdalus HNL | 68% | 97% (R) | [14] |
| Benzaldehyde | Chemocatalytic | [(salen)TiO]₂ | 99% | 95% (R) | [15] |
| 4-Chlorobenzaldehyde | Chemocatalytic | [(salen)TiO]₂ | 98% | 93% (R) | [15] |
| 4-Methoxybenzaldehyde | Chemocatalytic | [(salen)TiO]₂ | 99% | 92% (R) | [15] |
Applications in Pharmaceutical Synthesis: From Intermediate to API
The true value of substituted mandelonitriles is realized in their conversion to pharmaceutically active molecules.
Case Study: (S)-Clopidogrel
The antiplatelet drug (S)-Clopidogrel (Plavix®) is a prominent example where a substituted mandelonitrile is a key precursor. [4][5]The synthesis hinges on the creation of (R)-2-chloromandelic acid, which is derived directly from the hydrolysis of (R)-2-chloromandelonitrile. [16] The enantioselective synthesis of (R)-2-chloromandelonitrile can be achieved with high fidelity using an engineered (R)-selective HNL, which overcomes the steric hindrance of the ortho-substituent that can be challenging for some enzymes. [11][17]
Other Notable Pharmaceutical Applications
-
β-Blockers and Adrenergic Agonists: Protected mandelonitrile carbonates, synthesized via Ti(salen) catalysis, are precursors to drugs like the β-blocker (R)-proethalol and the α1-adrenergic receptor agonist (R)-phenylephrine . [18]* Mandelic Acid Derivatives: The hydrolysis of various substituted mandelonitriles provides a direct route to optically active mandelic acids, which are themselves important chiral resolving agents and building blocks for semi-synthetic penicillins and cephalosporins. [4][16]
Field-Proven Methodologies and Protocols
Protocol 1: Enzymatic Synthesis of (R)-2-Chloromandelonitrile
This protocol is adapted from the methodology described for HNL-catalyzed reactions, specifically targeting a pharmaceutically relevant substituted mandelonitrile. [8][11]
-
Materials:
-
Immobilized (R)-selective Hydroxynitrile Lyase (e.g., engineered PlamHNL on a solid support). [11] * 2-Chlorobenzaldehyde (freshly distilled).
-
Potassium cyanide (KCN).
-
Citrate buffer (0.1 M, pH 3.5).
-
Methyl tert-butyl ether (MTBE).
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Jacketed glass reactor with overhead stirring.
-
-
Procedure:
-
Setup: Charge the jacketed reactor with MTBE and citrate buffer (e.g., 4:1 v/v) and begin vigorous stirring to create a biphasic system. Cool the reactor to 25°C.
-
Substrate Addition: Dissolve 2-chlorobenzaldehyde in the MTBE phase to a final concentration of 50-100 mM.
-
Cyanide Addition: In a separate vessel, dissolve KCN in the citrate buffer. Caution: This step generates HCN gas and must be performed in a well-ventilated fume hood. Slowly add this aqueous cyanide solution to the stirring reactor. The low pH will convert the cyanide salt to HCN, the substrate for the enzyme.
-
Enzyme Addition: Add the immobilized HNL to the reactor. The enzyme loading should be optimized based on its specific activity (e.g., 1-5% w/w relative to the aldehyde).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic phase. Quench the aliquot with a small amount of acid, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess (ee). [8] 6. Work-up: Once the desired conversion is reached (typically 2-6 hours), stop stirring and allow the phases to separate.
-
Extraction & Isolation: Separate the organic (MTBE) layer. Extract the aqueous layer twice more with MTBE. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-chloromandelonitrile. Further purification can be achieved by column chromatography if necessary.
-
Protocol 2: Chemical Asymmetric Synthesis of a Protected Substituted Mandelonitrile
This protocol is based on the Ti(salen)-catalyzed addition of ethyl cyanoformate, a method that avoids the direct use of HCN. [15][19]
-
Materials:
-
Bimetallic titanium catalyst [(R,R-salen)TiO]₂.
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde).
-
Ethyl cyanoformate.
-
Dichloromethane (DCM), anhydrous.
-
Inert atmosphere apparatus (e.g., Schlenk line).
-
-
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry, jacketed reactor with the Ti(salen) catalyst (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous DCM, followed by the substituted aldehyde (1.0 equivalent). Cool the mixture to -40°C.
-
Initiation: Add ethyl cyanoformate (1.2 equivalents) dropwise over 10 minutes, maintaining the internal temperature at -40°C.
-
Reaction: Stir the reaction mixture at -40°C. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or HPLC analysis.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a substituted mandelonitrile ethyl carbonate, can be purified by flash column chromatography on silica gel.
-
Protocol 3: Analytical Workflow for Purity and Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is critical and is most commonly performed using chiral High-Performance Liquid Chromatography (HPLC).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).
-
-
Typical Method Parameters:
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is common. A typical starting point is 90:10 (Hexane:IPA). For basic compounds, 0.1% diethylamine may be added; for acidic compounds, 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 215 or 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the mandelonitrile intermediate in the mobile phase (approx. 1 mg/mL).
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Calculation: The two enantiomers should resolve into two separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Critical Safety Protocols for Cyanide Handling
The synthesis of mandelonitriles involves highly toxic cyanide sources. All work must be conducted with strict adherence to established safety protocols.
-
Engineering Controls: All operations involving cyanide salts (weighing, dissolution) or reactions that might generate hydrogen cyanide (HCN) gas must be performed in a properly functioning and certified chemical fume hood. [20]* Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves; double-gloving (e.g., nitrile gloves) is highly recommended. [12] * Eye Protection: Chemical splash goggles and a face shield are mandatory. [11] * Lab Coat: A buttoned lab coat and full-length pants with closed-toe shoes are required. [12]* Work Practices:
-
NEVER work alone when handling cyanides. * Establish a designated area for cyanide work. [20] * AVOID ACIDS: Keep all acidic materials away from cyanide work areas unless required by the procedure, as acidification of cyanide salts liberates lethal HCN gas. * Be aware that cyanide salts can react with atmospheric moisture to slowly release HCN. * Waste Disposal: All cyanide-containing waste (solid and liquid) is considered acutely toxic hazardous waste (P-listed) and must be segregated and disposed of according to institutional and regulatory guidelines. [11]* Emergency Procedures: Ensure an ANSI-approved safety shower and eyewash station are immediately accessible. All personnel must be trained on emergency procedures for cyanide exposure, which requires immediate medical attention. [12][20]
-
Conclusion and Future Outlook
Substituted mandelonitrile intermediates are indispensable tools in the synthesis of chiral pharmaceuticals. The development of both highly selective biocatalysts (HNLs) and efficient chemocatalytic systems (e.g., Ti-salen) has provided drug development professionals with robust and scalable methods for producing these key building blocks with excellent optical purity. The choice of synthetic route is a strategic decision guided by substrate compatibility, process economics, and scalability. Future advancements will likely focus on the discovery of novel enzymes with broader substrate scopes, the development of more sustainable and recyclable chemical catalysts, and the integration of these syntheses into continuous flow platforms to enhance safety and efficiency. A deep understanding of these synthetic strategies, coupled with rigorous analytical characterization and an unwavering commitment to safety, will continue to drive innovation in pharmaceutical manufacturing.
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Nuylert, A., Nakabayashi, M., Yamaguchi, T., & Asano, Y. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(43), 27896–27908. [Link]
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Nuylert, A., Nakabayashi, M., Yamaguchi, T., & Asano, Y. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. PubMed. [Link]
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Sadhukhan, A., et al. (2013). Asymmetric Cyanoethoxy Carbonylation Reaction of Aldehydes Catalyzed by a TiIV Macrocyclic Complex: An Efficient Synthetic Protocol for β-Blocker and α1-Adrenergic Receptor Agonists. Catalysis Letters, 143, 1441–1448. [Link]
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Delville, M. M. E., et al. (2014). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. The Royal Society of Chemistry. [Link]
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ResearchGate. Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... [Link]
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Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507. [Link]
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Taylor & Francis. (2022). Mandelonitrile – Knowledge and References. [Link]
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Belokon, Y. N., et al. (2004). Cyanide ion cocatalysis in Ti(salen) catalysed asymmetric cyanohydrin carbonate synthesis. Chemical Communications. [Link]
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Belokon', Y. N., et al. (2007). Enantioselective and diastereoselective syntheses of cyanohydrin carbonates. Tetrahedron, 63(39), 9731-9744. [Link]
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Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, asymmetric synthesis of cyanohydrin ethyl carbonates. Organic letters, 5(23), 4505–4507. [Link]
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van den Broek, L. A. M., et al. (2016). Synthesis of Methoxyisopropyl (MIP)-Protected (R)-Mandelonitrile and Derivatives in a Flow Reactor. Radboud Repository. [Link]
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Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
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North, M. (2008). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funkele, C., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Wikipedia. Chiral Lewis acid. [Link]
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Uthsc. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
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Taylor & Francis. Mandelic acid – Knowledge and References. [Link]
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ResearchGate. HNL Productivity, Activity, and Enantiomeric Excess of Selected PlamHNL Variants a. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funkele, C., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Martínez-Casares, R. M., et al. (2020). Pouteria sapota hydroxynitrile lyase catalyzed synthesis of optically active cyanohydrins from ortho-substituted benzaldehydes. Industrial Crops and Products, 154, 112719. [Link]
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ResearchGate. ChemInform Abstract: DMAP-Catalyzed Cyanation of Aldehydes and Ketones with Ethyl Cyanoformate.. [Link]
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Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2025, October 7). [Link]
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Wang, Y., et al. (2020). Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. ACS Catalysis, 10(1), 19-24. [Link]
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Mukherjee, J., et al. (2014). Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 41, 1661–1669. [Link]
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Rodríguez-Fernández, M., et al. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society, 139(40), 14210–14221. [Link]
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Rodríguez-Fernández, M., et al. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β‑Substituted Amides. Figshare. [Link]
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Wang, J., & Feng, X. (2018). Titanium-Based Chiral Lewis Acids. In Chiral Lewis Acids in Organic Synthesis. Wiley-VCH. [Link]
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van der Meer, J. H., et al. (2002). Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. Biotechnology and Bioengineering, 80(5), 549-560. [Link]
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Schober, M., & Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(21), 4801-4815. [Link]
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Bressy, C., Bugaut, X., & Rodriguez, J. (2023). Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Molecules, 28(7), 3142. [Link]
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An In-depth Technical Guide to 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile: Synthesis, Characterization, and Applications in Drug Development
This technical guide provides a comprehensive overview of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile, a key cyanohydrin derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, spectroscopic characterization, and applications.
Introduction: The Significance of α-Hydroxynitriles in Medicinal Chemistry
α-Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl and a cyano group attached to the same carbon atom.[1][2] This unique bifunctional nature makes them highly versatile synthetic intermediates. In the pharmaceutical industry, the cyanohydrin moiety serves as a valuable building block for the synthesis of a wide array of bioactive molecules, including α-hydroxy acids, β-amino alcohols, and various heterocyclic compounds.[3][4] The introduction of a hydroxyl group can significantly impact a molecule's physicochemical properties, often leading to improved solubility and metabolic stability, which are critical parameters in drug design.[5][6]
The focus of this guide, 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile, incorporates a bulky tert-butyl group on the phenyl ring. This lipophilic moiety can enhance binding affinity to biological targets and influence the overall pharmacokinetic profile of a drug candidate. The strategic placement of the hydroxyl and nitrile groups provides reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space in the quest for novel therapeutics.
IUPAC Nomenclature and Chemical Structure
The correct and unambiguous naming of chemical compounds is paramount for effective scientific communication. Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the topic compound is 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile .
The naming convention is based on the following structural analysis:
-
Acetonitrile forms the parent chain, indicating a two-carbon chain with a nitrile (-C≡N) functional group.
-
The carbon atom of the nitrile group is designated as C1, and the adjacent carbon, to which the hydroxyl and phenyl groups are attached, is C2.
-
A hydroxyl group (-OH) is present on C2, hence the "2-hydroxy" prefix.
-
A 4-tert-butylphenyl group is also attached to C2. The phenyl ring is substituted at the para-position (position 4) with a tert-butyl group.
The structure is as follows:
Synthesis of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile
The synthesis of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile is most commonly achieved through the nucleophilic addition of a cyanide ion to the carbonyl group of 4-tert-butylbenzaldehyde. This reaction, a classic example of cyanohydrin formation, can be performed using various cyanide sources and reaction conditions.
General Reaction Scheme
The fundamental transformation involves the reaction of 4-tert-butylbenzaldehyde with a cyanide source, typically an alkali metal cyanide (e.g., NaCN or KCN) or trimethylsilyl cyanide (TMSCN), often in the presence of an acid or a base catalyst.
Reaction Workflow:
Caption: General workflow for the synthesis of 2-hydroxy-2-(4-tert-butylphenyl)acetonitrile.
Experimental Protocol: Synthesis from 4-tert-butylbenzaldehyde and Sodium Cyanide
This protocol is adapted from established procedures for the synthesis of mandelonitrile derivatives.[7]
Materials:
-
4-tert-butylbenzaldehyde (1 equivalent)
-
Sodium cyanide (NaCN) (1.2 equivalents)
-
Glacial acetic acid
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Bisulfite Adduct: In a flask equipped with a magnetic stirrer, dissolve sodium bisulfite in water. Add 4-tert-butylbenzaldehyde to the solution and stir vigorously until the aldehyde is converted to its crystalline bisulfite addition product. This step is crucial for purifying the aldehyde from non-carbonyl impurities and for controlling the reaction with the cyanide.
-
Cyanide Addition: Cool the mixture in an ice bath. In a separate beaker, dissolve sodium cyanide in water. Slowly add the sodium cyanide solution to the stirred suspension of the bisulfite adduct. The reaction is typically exothermic and should be controlled by the rate of addition and external cooling. The bisulfite adduct is converted to the cyanohydrin, which will separate as an oily layer.
-
Acidification and Extraction: After the addition is complete, continue stirring for an additional 30 minutes. Carefully acidify the reaction mixture with glacial acetic acid to a pH of approximately 5-6. This step neutralizes any excess base and helps to stabilize the cyanohydrin. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the formation of the cyanohydrin.
Asymmetric Synthesis using Hydroxynitrile Lyases (HNLs)
For applications in drug development, obtaining enantiomerically pure compounds is often essential. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, yielding chiral cyanohydrins with high enantiomeric excess.[8]
Biocatalytic Synthesis Workflow:
Caption: Biocatalytic synthesis of enantiopure 2-hydroxy-2-(4-t-butylphenyl)acetonitrile using HNLs.
The choice of HNL (e.g., (R)-selective or (S)-selective) will determine the stereochemistry of the resulting cyanohydrin. This enzymatic approach offers a green and highly efficient alternative to traditional chiral resolution methods.
Spectroscopic Characterization
The structural elucidation and confirmation of 2-hydroxy-2-(4-t-butylphenyl)acetonitrile rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Aromatic protons ortho to the cyanohydrin group |
| ~7.4 | Doublet | 2H | Aromatic protons meta to the cyanohydrin group |
| ~5.5 | Singlet | 1H | Methine proton (-CH(OH)CN) |
| ~3.5 | Broad Singlet | 1H | Hydroxyl proton (-OH) |
| ~1.3 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework:
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Aromatic carbon attached to the tert-butyl group |
| ~135 | Aromatic carbon attached to the cyanohydrin group |
| ~126 | Aromatic C-H carbons |
| ~120 | Nitrile carbon (-C≡N) |
| ~65 | Methine carbon (-CH(OH)CN) |
| ~35 | Quaternary carbon of the tert-butyl group |
| ~31 | Methyl carbons of the tert-butyl group |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretch (hydroxyl group) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960 | Strong | Aliphatic C-H stretch (tert-butyl group) |
| ~2250 | Medium, Sharp | C≡N stretch (nitrile group)[9] |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1100 | Strong | C-O stretch (hydroxyl group) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. For Electron Impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z = 189. Key fragmentation patterns may include the loss of the cyanide radical (•CN) and the tert-butyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Development
The unique structural features of 2-hydroxy-2-(4-t-butylphenyl)acetonitrile make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Precursor to Chiral α-Hydroxy Acids
Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding α-hydroxy acid, 2-hydroxy-2-(4-tert-butylphenyl)acetic acid. Chiral α-hydroxy acids are important building blocks in the synthesis of numerous drugs, including semi-synthetic penicillins and cephalosporins.[8] For instance, (R)-2-chloromandelic acid, a related α-hydroxy acid, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[10]
Synthesis of β-Amino Alcohols
Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), affords a β-amino alcohol. This class of compounds is prevalent in many pharmaceuticals, including bronchodilators and cardiovascular drugs.
Role of the Nitrile Group as a Pharmacophore
The nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding or other interactions with biological targets.[3] In some cases, it can serve as a bioisostere for a carbonyl group.[3] The metabolic stability of the nitrile group is generally high, making it an attractive functionality in drug design.[3]
Antimicrobial Potential
Recent studies have shown that mandelonitrile derivatives possess antimicrobial activity. The evaluation of compounds like 2-hydroxy-2-(4-t-butylphenyl)acetonitrile against various bacterial and fungal strains could lead to the development of new anti-infective agents.[11]
Safety and Handling
2-hydroxy-2-(4-t-butylphenyl)acetonitrile, like other cyanohydrins, should be handled with extreme caution in a well-ventilated fume hood. Cyanohydrins are known to be unstable and can decompose to release highly toxic hydrogen cyanide gas, especially upon heating or in the presence of base.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Conclusion
2-hydroxy-2-(4-t-butylphenyl)acetonitrile is a versatile and valuable compound for researchers and professionals in the field of drug development. Its synthesis, characterization, and potential applications, as outlined in this guide, highlight its significance as a key building block for the creation of novel therapeutic agents. The ability to synthesize this compound in an enantiomerically pure form using biocatalytic methods further enhances its utility in modern medicinal chemistry. A thorough understanding of its chemical properties and safe handling procedures is essential for harnessing its full potential in the laboratory and beyond.
References
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Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved from [Link]
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ResearchGate. (2013). Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ACETONITRILE. Retrieved from [Link]
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PubMed. (2013). Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
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MDPI. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]
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SciSpace. (2016). Two Fatal Intoxications with Cyanohydrins. Retrieved from [Link]
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ResearchGate. (2026). Synthesis of (S)-MA and (R)-MA from Mandelonitrile. Retrieved from [Link]
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PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. Retrieved from [Link]
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Save My Exams. (2025). Hydroxynitrile - A level Chemistry Revision Notes. Retrieved from [Link]
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JoVE. (2025). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Retrieved from [Link]
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Journal of the American Chemical Society. (1966). Continuous Synthesis of Optically Active a-Hydroxynitriles. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]
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Journal of Chemical Society of Nigeria. (2025). Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-tert-butyl phenyl acetonitrile, 3288-99-1. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]
-
Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the compounds. (a) 4-hydroxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde, piperidine, toluene, reflux, 3 h. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
Stenutz. (n.d.). (4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
-
Cancer Research Horizons. (2023). how we developed our expertise in steroid hydroxylation chemistry. Retrieved from [Link]
-
PubMed. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474. Retrieved from [Link]
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Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]
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Hypha Discovery. (2022). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]
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An In-depth Technical Guide to the Stability of Tertiary Butyl Phenyl Cyanohydrins
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stability of tertiary butyl phenyl cyanohydrins, a class of sterically hindered cyanohydrins with significant applications in organic synthesis and drug development. As their utility as synthetic intermediates grows, a thorough understanding of their stability profile is paramount for reaction optimization, process development, and analytical characterization. This document moves beyond general principles to offer specific insights into the factors governing the stability of these unique molecules, supported by experimental rationales and detailed protocols.
Introduction: The Significance of Sterically Hindered Cyanohydrins
Tertiary butyl phenyl cyanohydrins, formally known as 2-hydroxy-2-phenyl-3,3-dimethylbutanenitrile, are valuable intermediates in the synthesis of complex organic molecules. The presence of a bulky tertiary-butyl group adjacent to the quaternary carbon bearing the hydroxyl and nitrile functionalities introduces significant steric hindrance. This structural feature, while offering unique synthetic advantages, also profoundly influences the compound's stability.
The formation of cyanohydrins is a reversible process, an equilibrium between a carbonyl compound and the corresponding cyanohydrin. For many sterically hindered ketones, like tert-butyl phenyl ketone, the equilibrium for cyanohydrin formation is often unfavorable, necessitating specific synthetic strategies to achieve good yields. Once formed, the stability of these cyanohydrins is a critical consideration, as they can readily revert to their starting materials under various conditions.
The Equilibrium Nature and Decomposition Pathway
The stability of tertiary butyl phenyl cyanohydrin is intrinsically linked to the reversible nature of its formation. The primary decomposition pathway is the retro-cyanohydrin reaction, where the molecule reverts to tert-butyl phenyl ketone and hydrogen cyanide (HCN)[1]. This equilibrium is influenced by several factors, including pH, temperature, and the solvent environment.
Sources
Methodological & Application
synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile from 4-tert-butylbenzaldehyde
An In-Depth Guide to the Synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile from 4-tert-butylbenzaldehyde
Abstract
This application note provides a comprehensive scientific and practical guide for the synthesis of 2-(4-(tert-butyl)phenyl)-2-hydroxyacetonitrile, a valuable cyanohydrin intermediate, from 4-tert-butylbenzaldehyde. We delve into the fundamental reaction mechanism, provide a detailed, step-by-step protocol for synthesis and purification, and outline critical safety procedures for handling cyanide-containing reagents. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering field-proven insights to ensure a safe, efficient, and reproducible reaction. The protocols are supported by authoritative references and include methods for the structural characterization of the final product.
Introduction: The Significance of Cyanohydrins
Cyanohydrins, or α-hydroxynitriles, are a versatile class of organic compounds characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. Their synthetic utility is profound; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, making cyanohydrins key precursors to α-hydroxy acids and β-amino alcohols, respectively.[1][2][3]
The target molecule, 2-(4-(tert-butyl)phenyl)-2-hydroxyacetonitrile, is synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-tert-butylbenzaldehyde. This reaction, known as cyanohydrin formation, is a classic method for carbon-carbon bond formation.[3] The bulky tert-butyl group makes this molecule an interesting building block for pharmaceuticals and specialty materials.
Reaction Mechanism: Base-Catalyzed Nucleophilic Addition
The formation of a cyanohydrin from an aldehyde is a reversible, base-catalyzed reaction.[1][2][4] While hydrogen cyanide (HCN) can react directly, the process is slow. The reaction rate is significantly increased by the addition of a base, which deprotonates HCN (pKa ≈ 9.2) to generate the cyanide anion (CN⁻).[3] The cyanide anion is a much stronger nucleophile and is the key species in the reaction mechanism.
The mechanism proceeds in two primary steps:
-
Nucleophilic Attack: The highly nucleophilic cyanide anion attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[4][5]
-
Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a molecule of HCN (or another proton source in the reaction mixture, such as water) to yield the final cyanohydrin product. This step also regenerates the cyanide anion, allowing it to act as a catalyst.[1][4]
dot
Caption: Base-catalyzed mechanism of cyanohydrin formation.
Critical Safety Protocols for Cyanide Handling
WARNING: Sodium cyanide, potassium cyanide, and hydrogen cyanide are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6] All operations involving cyanide compounds must be performed with extreme caution and adherence to strict safety protocols.
-
Engineering Controls: All work, including weighing and transferring, must be conducted in a certified, properly functioning chemical fume hood.[7][8][9] Keep the sash at the lowest practical height.
-
Designated Area: Establish a designated area within the lab for cyanide use. Mark this area clearly with hazard warning signs.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times: a lab coat, chemical splash goggles, and a face shield. Use double-layered nitrile gloves or thicker, chemical-resistant gloves.[6][9]
-
Incompatible Materials: Store and handle cyanides separately from acids. Contact with acid will cause the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7]
-
Buddy System: Never work with cyanides alone or outside of normal working hours.[9][10] Inform colleagues before starting the experiment.
-
Spill Response: In case of a small spill inside the fume hood, carefully sweep up solid material to avoid dust formation.[7] Decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8][9][10] Place all cleanup materials in a sealed, labeled hazardous waste container. For larger spills, evacuate the area immediately and call emergency services.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of as hazardous waste according to institutional guidelines. A common quenching procedure involves slowly adding the cyanide waste to a stirred, cooled solution of sodium hypochlorite (bleach) and sodium hydroxide to oxidize the cyanide to the much less toxic cyanate.
-
Exposure Response: In case of any exposure, call for emergency medical help immediately.[6]
Experimental Protocol: Synthesis
This protocol details the synthesis of 2-(4-(tert-butyl)phenyl)-2-hydroxyacetonitrile on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 4-tert-butylbenzaldehyde | C₁₁H₁₄O | 162.23 | 8.11 g | 50.0 | Liquid, density ~0.98 g/mL |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 2.70 g | 55.0 | Solid, HIGHLY TOXIC |
| Sodium Bisulfite (NaHSO₃) | NaHSO₃ | 104.06 | 5.72 g | 55.0 | Solid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 100 mL | - | Solvent |
| Saturated Brine | NaCl(aq) | - | 50 mL | - | Washing solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Instrumentation
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
dot
Caption: General experimental workflow for synthesis and purification.
-
Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzaldehyde (8.11 g, 50.0 mmol) in 50 mL of dichloromethane (DCM).
-
Cyanide Solution Preparation: In a separate beaker, dissolve sodium cyanide (2.70 g, 55.0 mmol) and sodium bisulfite (5.72 g, 55.0 mmol) in 50 mL of deionized water. Causality Note: Sodium bisulfite is used to create a weakly acidic environment that generates HCN in situ from sodium cyanide, while maintaining a sufficient concentration of free cyanide ions for the nucleophilic attack.[5] This method avoids handling pure, highly volatile HCN.
-
Reaction Initiation: Cool the flask containing the aldehyde solution to 0-5 °C using an ice-water bath.
-
Addition: Transfer the aqueous cyanide/bisulfite solution to a dropping funnel and add it dropwise to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, continue stirring the biphasic mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the disappearance of the starting aldehyde spot. A typical eluent system is 20-30% ethyl acetate in hexanes.
Work-up and Purification
-
Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (bottom, DCM) layer from the aqueous layer. Safety Note: The aqueous layer still contains cyanide and must be handled and disposed of as hazardous waste.
-
Extraction: Extract the aqueous layer twice with 25 mL portions of DCM to recover any dissolved product.
-
Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (~5 g), swirl, and let it stand for 10-15 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. The crude product will be obtained, likely as a pale yellow oil or waxy solid.
-
Further Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized 2-(4-(tert-butyl)phenyl)-2-hydroxyacetonitrile should be confirmed using standard analytical techniques.
| Technique | Expected Result / Characteristic Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.5 (d, 2H, Ar-H ortho to CH(OH)CN), δ ~ 7.4 (d, 2H, Ar-H meta to CH(OH)CN), δ ~ 5.5 (s, 1H, -CH(OH)CN), δ ~ 3.0 (br s, 1H, -OH), δ ~ 1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 153 (Ar-C), δ ~ 130 (Ar-C), δ ~ 126 (Ar-CH), δ ~ 125 (Ar-CH), δ ~ 118 (-CN), δ ~ 64 (-CH(OH)CN), δ ~ 35 (-C(CH₃)₃), δ ~ 31 (-C(CH₃)₃) |
| FT-IR (thin film, cm⁻¹) | ~ 3400 (broad, O-H stretch), ~ 3050 (sp² C-H stretch), ~ 2960 (sp³ C-H stretch), ~ 2245 (weak, C≡N stretch), ~ 1610, 1510 (C=C aromatic stretch) |
| Mass Spec (ESI) | [M+Na]⁺ expected at m/z 212.10 |
| Melting Point | If solid, a sharp melting point range indicates high purity. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive cyanide source.2. Incorrect pH (not enough free CN⁻).3. Low reaction temperature inhibiting the reaction. | 1. Use fresh, high-purity sodium cyanide.2. Ensure proper stoichiometry of bisulfite or use a catalytic amount of a base like K₂CO₃ instead.3. After initial addition at 0 °C, ensure the reaction is allowed to proceed at room temperature. |
| Formation of Byproducts | 1. Reaction is reversible; product decomposes back to aldehyde.[4]2. Aldehyde starting material is impure or oxidized. | 1. Avoid strongly basic conditions during work-up, which can favor the reverse reaction.[3]2. Purify the starting 4-tert-butylbenzaldehyde by distillation if necessary. |
| Low Yield After Work-up | 1. Incomplete extraction of the product.2. Product is water-soluble.3. Loss during concentration. | 1. Perform an additional extraction of the aqueous layer.2. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility.3. Avoid excessive heating or high vacuum on the rotary evaporator. |
Conclusion
This application note details a reliable and reproducible method for the synthesis of 2-(4-(tert-butyl)phenyl)-2-hydroxyacetonitrile. By understanding the underlying base-catalyzed mechanism and adhering strictly to the outlined safety protocols, researchers can safely and efficiently produce this valuable synthetic intermediate. The provided protocols for synthesis, purification, and characterization serve as a comprehensive guide for laboratory applications, enabling further exploration in medicinal chemistry and materials science.
References
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Application Notes and Protocols for the Asymmetric Catalysis of 4-tert-Butylbenzaldehyde Cyanohydrin Synthesis
Introduction: The Significance of Chiral Cyanohydrins
The enantioselective synthesis of chiral cyanohydrins represents a fundamental and powerful transformation in modern organic chemistry. These molecules are not merely chemical curiosities; they are versatile chiral building blocks for a vast array of high-value compounds, particularly in the pharmaceutical industry.[1] Their ability to be readily converted into other crucial functional groups, such as α-hydroxy acids and β-amino alcohols, makes them indispensable precursors for the synthesis of complex, biologically active molecules.[2][3]
4-tert-butylbenzaldehyde cyanohydrin, the subject of this guide, is a key intermediate whose structural motifs are found in numerous pharmaceutical agents. The tert-butyl group provides steric bulk and lipophilicity, which can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Achieving high enantiomeric purity in the synthesis of this cyanohydrin is therefore not just an academic challenge but a critical requirement for developing safe and effective medicines.[4]
This document provides an in-depth guide to the asymmetric synthesis of 4-tert-butylbenzaldehyde cyanohydrin, focusing on field-proven catalytic systems. We will move beyond simple procedural lists to explore the underlying principles, compare leading methodologies, and provide detailed, validated protocols for immediate application in a research or drug development setting.
Theoretical Background & Catalyst Selection
The core challenge in synthesizing a chiral cyanohydrin from a prochiral aldehyde like 4-tert-butylbenzaldehyde is controlling the facial selectivity of the nucleophilic attack by the cyanide anion. Uncatalyzed, this reaction yields a racemic mixture (a 50:50 mix of both enantiomers). Asymmetric catalysis overcomes this by employing a chiral catalyst that creates a diastereomeric, lower-energy transition state for the formation of one enantiomer over the other.
The most effective modern catalysts for this transformation fall into two main categories: chiral metal complexes and biocatalysts (enzymes).[1][2]
-
Chiral Metal-Based Lewis Acids: These catalysts, particularly those based on titanium (Ti) and vanadium (V) complexed with salen ligands, are among the most successful and widely studied.[5][6] The chiral metal complex functions by coordinating to the carbonyl oxygen of the aldehyde, which activates it towards nucleophilic attack.[5] The chiral ligand framework creates a spatially constrained environment, forcing the cyanide nucleophile to approach from a specific face of the aldehyde, thus inducing high enantioselectivity. Vanadium-based catalysts have emerged as particularly effective, often providing higher enantioselectivity than their titanium counterparts, albeit sometimes with lower reaction rates.[5][7]
-
Biocatalysts (Hydroxynitrile Lyases - HNLs): Representing a "green chemistry" approach, HNLs are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones with exceptional enantioselectivity.[8][9] These enzymes operate under mild conditions (e.g., ambient temperature and near-neutral pH) and can produce either (R)- or (S)-cyanohydrins with very high purity, depending on the specific enzyme chosen.[1][9]
The choice between a metal-based catalyst and an enzyme often depends on factors like desired enantiomer, substrate scope, scalability, cost, and downstream processing considerations.
Comparative Analysis of Leading Catalytic Systems
To aid researchers in selecting an appropriate method, the following table summarizes typical performance data for the asymmetric cyanosilylation of aromatic aldehydes using prominent catalytic systems.
| Catalyst System | Cyanide Source | Typical Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference(s) |
| (R,R)-Vanadium(IV)-salen | TMSCN | 0.1 | Dichloromethane | Room Temp | High | 68-95 | [5][7] |
| (R,R)-Titanium(IV)-salen Dimer | TMSCN | 0.1 | Dichloromethane | Room Temp | >90 | 80-90 | [2][6] |
| Hydroxynitrile Lyase (HNL) | HCN (in situ) | Enzyme dependent | Biphasic (e.g., MTBE/Buffer) | 5 - 25 | >95 | >99 | [1][8][10] |
| Chiral Cyclic Dipeptide | HCN | 10-20 | Benzene | 35 | ~80 | up to 90 | [11][12][13] |
Note: TMSCN = Trimethylsilyl cyanide; ee = enantiomeric excess; MTBE = Methyl tert-butyl ether.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-tert-butylbenzaldehyde cyanohydrin using two distinct, highly effective catalytic systems.
Protocol 1: Vanadium-Catalyzed Asymmetric Cyanosilylation
This protocol utilizes a chiral Vanadium-salen complex, a system renowned for its high enantioselectivity with aromatic aldehydes.[5][7] The reaction produces a trimethylsilyl (TMS)-protected cyanohydrin, which stabilizes the product and can be easily deprotected in a subsequent step if required.
Expertise & Rationale:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because the catalyst and the cyanide reagent (TMSCN) can be sensitive to moisture and oxygen.
-
Anhydrous Solvent: Anhydrous dichloromethane is used as the solvent to prevent the hydrolysis of TMSCN and deactivation of the Lewis acidic catalyst.
-
Catalyst Loading: A very low catalyst loading (0.1 mol%) is sufficient due to the high catalytic activity of the bimetallic active species.[5]
Materials:
-
Chiral (salen)VO complex (e.g., derived from (R,R)-1,2-diaminocyclohexane)
-
4-tert-butylbenzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Standard flame-dried laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a positive pressure of nitrogen, add the chiral (salen)VO catalyst (0.001 equivalents).
-
Solvent and Reagent Addition: Dissolve the catalyst in anhydrous dichloromethane (approx. 0.2 M relative to the aldehyde). Add 4-tert-butylbenzaldehyde (1.0 equivalent) to the flask via syringe.
-
Initiation: Cool the mixture to the desired temperature (e.g., room temperature or 0 °C for potentially higher selectivity). Add trimethylsilyl cyanide (TMSCN, ~1.2 equivalents) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting aldehyde. The reaction is typically complete within a few hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, the trimethylsilyl ether of the cyanohydrin, can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee%) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC after converting the silyl ether to a more suitable derivative (e.g., acetate ester) if necessary.
Protocol 2: Enzymatic Synthesis via Hydroxynitrile Lyase (HNL)
This protocol offers a green and highly selective alternative using an (R)- or (S)-selective hydroxynitrile lyase.[1][8] The reaction is typically performed in a biphasic system to maintain enzyme stability and facilitate product extraction.
Expertise & Rationale:
-
Biphasic System: An organic solvent (like MTBE) is used to dissolve the substrate and product, while the enzyme remains in the aqueous buffer phase. This setup minimizes the non-enzymatic background reaction and simplifies the separation of the product from the catalyst.[8]
-
pH Control: The reaction is buffered at a slightly acidic pH (e.g., 5.0-5.5) which is optimal for HNL activity and stability, while also suppressing the chemical (base-catalyzed) cyanohydrin formation which would lead to racemization.
-
In Situ HCN: Hydrogen cyanide is often generated in situ from a salt like KCN or NaCN, or used as a stabilized solution to improve handling safety.
Materials:
-
Hydroxynitrile Lyase (HNL) - either immobilized or as a solution (e.g., from Hevea brasiliensis for (S)-cyanohydrin or a recombinant HNL for (R)-cyanohydrin)
-
4-tert-butylbenzaldehyde
-
Potassium Cyanide (KCN) or stabilized HCN solution
-
Citrate buffer (e.g., 0.1 M, pH 5.5)
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
pH meter and acid for pH adjustment (e.g., citric acid)
-
Stirred reaction vessel
Procedure:
-
Reaction Setup: In a jacketed reaction vessel, prepare a biphasic mixture of the aqueous citrate buffer and MTBE containing the 4-tert-butylbenzaldehyde (1.0 equivalent).
-
Enzyme Addition: Add the HNL enzyme preparation to the vessel and begin vigorous stirring to ensure a large interfacial area between the two phases.
-
Initiation: Cool the mixture to the desired temperature (e.g., 20-25 °C). Slowly add a solution of KCN (or HCN) over an extended period (e.g., 1-2 hours) while carefully monitoring and maintaining the pH of the aqueous phase at 5.5 by adding small portions of acid.
-
Reaction Monitoring: Monitor the consumption of the aldehyde in the organic phase using GC or HPLC. The reaction may take several hours to reach full conversion.
-
Workup: Once the reaction is complete, stop stirring and allow the layers to separate. Collect the organic (upper) layer. The aqueous layer can be extracted again with fresh MTBE to recover any remaining product.
-
Isolation & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin. Purify if necessary. Determine the yield and enantiomeric excess by chiral HPLC or GC.
Visualization of Workflow and Mechanism
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and analysis of chiral cyanohydrins.
Caption: General workflow for asymmetric cyanohydrin synthesis.
Proposed Catalytic Cycle for Vanadium-salen Catalyst
This diagram illustrates the proposed mechanism for the Vanadium-catalyzed cyanosilylation, highlighting the cooperative action of a bimetallic species.[2][5]
Caption: Proposed bimetallic catalytic cycle for V-salen.
Conclusion
The asymmetric synthesis of 4-tert-butylbenzaldehyde cyanohydrin is a well-established yet continually refined field. Both metal-based Lewis acid catalysis and biocatalysis offer robust, highly enantioselective routes to this valuable pharmaceutical intermediate. The Vanadium-salen system provides excellent enantioselectivity and operational simplicity for chemists comfortable with anhydrous, inert techniques. In contrast, Hydroxynitrile Lyases present a powerful, environmentally benign alternative that can deliver exceptionally high enantiomeric purity under mild, aqueous conditions. The selection of the optimal method will be dictated by the specific requirements of the research program, including scale, cost, available equipment, and the desired final product configuration. The protocols and insights provided herein serve as a comprehensive starting point for researchers to successfully implement these critical synthetic transformations.
References
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A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. Benchchem.
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Y. N. Belokon, S. Caveda-Cepas, B. Green, N. S. Ikonnikov, V. N. Khrustalev, V. S. Larichev, M. A. Moscalenko, M. North, C. Orizu, V. I. Tararov. Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis. Organic Letters, 2000, 2(11), 1617-1619.
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Belokon YN, Caveda-Cepas S, Green B, Ikonnikov NS, Khrustalev VN, Larichev VS, Moscalenko MA, North M, Orizu C, Tararov VI. Vanadium-catalyzed asymmetric cyanohydrin synthesis. PubMed, 2000 Jun 1;2(11):1617-9.
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Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal.
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L. A. Clutterbuck, C. E. E. Griffith, M. North. Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. Beilstein Journal of Organic Chemistry, 2010, 6, 103.
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S. Lundgren. Efficient Synthesis and Analysis of Chiral Cyanohydrins. Diva-Portal.org, 2005.
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Clutterbuck LA, Griffith CE, North M. Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. PubMed, 2010 Nov 3;6:1184-93.
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D. Stradomska, J. Coloma, U. Hanefeld, K. Szymańska. Continuous flow for enantioselective cyanohydrin synthesis. ResearchGate, 2022.
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Asymmetric Conjugate Hydrocyanation of α,β‐Unsaturated Aldehydes Catalyzed by Engineered 2‐Deoxy‐D‐ribose‐5‐phosphate Aldolase. ResearchGate.
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Asymmetric cyanation of aldehydes. (A) Asymmetric 1,2‐cyanation of enals catalyzed by Lewis acid, organo‐, and biocatalysts. (C) DERA catalyzed asymmetric conjugate 1,4‐cyanation (nucleophilic HCN derived in situ from trimethylsilyl cyanide 2) of α,β‐unsaturated aldehydes 1. ResearchGate.
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U. Hanefeld, L. Martens. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 2013, 11, 4349-4357.
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Organocatalytic Conjugate Hydroazidation and Hydrocyanation: A Metal-Free Approach to Synthetically Versatile Chiral Building Blocks. MDPI.
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Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. Beilstein Journals.
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Y. N. Belokon', A. Gutnov, M. North. Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications, 2002, (1), 24-25.
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Cyano-borrowing: titanium-catalyzed direct amination of cyanohydrins with amines and enantioselective examples. Chemical Communications (RSC Publishing).
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M. Hatano, T. Ikeno, T. Miyamoto, K. Ishihara. Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes. ResearchGate, 2016.
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M. North. Catalytic Asymmetric Cyanation Reactions. ACS Publications - American Chemical Society, 2015.
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J. Oku, S. Inoue. Asymmetric cyanohydrin synthesis catalysed by a synthetic cyclic dipeptide. Journal of The Chemical Society, Chemical Communications, 1981, (5), 229-230.
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J. Oku, S. Inoue. Asymmetric Cyanohydrin Synthesis catalysed by a Synthetic Cyclic Dipeptide. Journal of the Chemical Society, Chemical Communications, 1981.
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Chiral cyanohydrination process. Google Patents.
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Y. Kobayashi, S. Asada, I. Watanabe, H. Hayashi, Y. Motoo, S. Inoue. Asymmetric Addition of Hydrogen Cyanide to Substituted Benzaldehydes Catalyzed by a Synthetic Cyclic Peptide, Cyclo((S)-phenylalanyl-(S)-histidyl). Sci-Hub, 1986.
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F. Effenberger, T. Ziegler, S. Forster. Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 1987, 26(5), 458-460.
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Y. Inokuma, S. H. K. Nakashima, T. Hato, T. Yamada. Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 2017, 13, 1511-1517.
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Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily, 2016.
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Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. EurekAlert!, 2016.
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Enzymatic process for the preparation of (S)-cyanohydrins. Google Patents.
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Application Note: A Detailed Protocol for the Strecker Synthesis of 2-Amino-2-(4-tert-butylphenyl)acetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-2-(4-tert-butylphenyl)acetonitrile from 4-tert-butylbenzaldehyde via the Strecker synthesis. The Strecker synthesis is a classic and versatile method for preparing α-amino acids and their nitrile precursors.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, safety precautions, and data presentation. The procedure utilizes readily available reagents and is scalable, making it suitable for both academic and industrial laboratory settings.
Introduction and Scientific Rationale
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid synthesis.[1][3] It is a three-component reaction involving an aldehyde, ammonia, and a cyanide source to produce an α-aminonitrile.[1][4] Subsequent hydrolysis of the nitrile group yields the corresponding amino acid.[3][5] The versatility of this reaction allows for the synthesis of a wide variety of amino acids by simply varying the starting aldehyde.[3]
This application note focuses on the use of 4-tert-butylbenzaldehyde as the starting aldehyde. The resulting product, 2-amino-2-(4-tert-butylphenyl)acetonitrile, is a valuable building block in medicinal chemistry. The bulky tert-butyl group can impart unique pharmacological properties to molecules, such as increased lipophilicity and metabolic stability.[6] The α-aminonitrile itself can be a precursor to non-proteinogenic amino acids, which are of significant interest in the design of novel therapeutics.[7]
The chosen protocol employs ammonium chloride (NH₄Cl) as the source of ammonia and sodium cyanide (NaCN) as the cyanide source.[3][8] This is a safer and more convenient alternative to using gaseous ammonia and hydrogen cyanide.[3][9] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of the cyanide ion to the imine carbon.[1][5]
Reaction Mechanism and Workflow
The Strecker synthesis using 4-tert-butylbenzaldehyde proceeds in two main stages: the formation of the α-aminonitrile, and optionally, its subsequent hydrolysis to the corresponding amino acid. This protocol focuses on the synthesis of the α-aminonitrile.
The reaction mechanism is as follows:
-
Imine Formation: In the presence of a mild acid (from the ammonium chloride), the carbonyl oxygen of 4-tert-butylbenzaldehyde is protonated, increasing its electrophilicity.[5] Ammonia, in equilibrium with the ammonium ion, acts as a nucleophile and attacks the carbonyl carbon. Subsequent proton exchange and elimination of a water molecule lead to the formation of an iminium ion intermediate.[1]
-
Cyanide Addition: The cyanide ion (from NaCN) then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile product.[1][5]
Figure 1: Simplified workflow of the Strecker synthesis.
Experimental Protocol
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 4-tert-Butylbenzaldehyde | C₁₁H₁₄O | 162.23 | 5.00 g | 30.8 | Sigma-Aldrich |
| Sodium Cyanide | NaCN | 49.01 | 1.66 g | 33.9 | Fisher Scientific |
| Ammonium Chloride | NH₄Cl | 53.49 | 1.80 g | 33.7 | VWR |
| Methanol | CH₃OH | 32.04 | 50 mL | - | J.T. Baker |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 50 mL | - | LabChem |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Acros Organics |
3.2. Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
3.3. Step-by-Step Procedure
--- SAFETY FIRST --- Sodium cyanide is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10][11][12] This entire procedure must be conducted in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13] Have a cyanide antidote kit readily available and be familiar with its use. Neutralize all cyanide-containing waste with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional guidelines.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-tert-butylbenzaldehyde (5.00 g, 30.8 mmol), ammonium chloride (1.80 g, 33.7 mmol), and 50 mL of methanol.
-
Addition of Cyanide: While stirring the mixture, carefully add sodium cyanide (1.66 g, 33.9 mmol) in one portion. Caution: The addition of sodium cyanide may cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: a. After 24 hours, remove the methanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add 50 mL of dichloromethane and 50 mL of water. c. Transfer the mixture to a separatory funnel and shake vigorously. d. Separate the organic layer. Extract the aqueous layer with an additional 25 mL of dichloromethane. e. Combine the organic layers and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine. f. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter the dried organic solution to remove the sodium sulfate. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. The crude 2-amino-2-(4-tert-butylphenyl)acetonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: Step-by-step experimental workflow.
Safety and Handling
-
4-tert-Butylbenzaldehyde: May cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[14] It is also very toxic to aquatic life.[15] Avoid breathing fumes and contact with skin and eyes.
-
Sodium Cyanide: Extremely toxic.[10][11][12] Ingestion, inhalation, or skin contact can be fatal.[11][12] Contact with acids liberates highly toxic hydrogen cyanide gas.[12][13][16]
-
Ammonium Chloride: Causes serious eye irritation.
-
Methanol: Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
Always work in a well-ventilated fume hood and wear appropriate PPE.[10][13] In case of accidental exposure, seek immediate medical attention.[11][17]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure efficient stirring. |
| Loss of product during work-up | Perform extractions carefully. Ensure complete drying of the organic layer before concentrating. | |
| Impure Product | Incomplete reaction or side reactions | Optimize purification conditions (e.g., different solvent system for column chromatography). |
| Contaminated starting materials | Check the purity of the starting materials before use. | |
| Reaction does not start | Inactive reagents | Use freshly opened or properly stored reagents. |
Applications and Further Transformations
The synthesized 2-amino-2-(4-tert-butylphenyl)acetonitrile is a versatile intermediate.[7]
-
Synthesis of α-Amino Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(4-tert-butylphenyl)acetic acid.[3][5] This non-natural amino acid can be incorporated into peptides to study structure-activity relationships.
-
Heterocyclic Synthesis: α-Aminonitriles are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and oxazoles, which are common scaffolds in pharmaceuticals.[7]
-
Pharmaceutical Research: The 4-tert-butylphenyl moiety is present in a number of biologically active compounds. This building block can be used in the synthesis of new chemical entities for drug discovery programs.[6]
Conclusion
This application note provides a detailed and reliable protocol for the Strecker synthesis of 2-amino-2-(4-tert-butylphenyl)acetonitrile. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable chemical intermediate. The mechanistic insights and troubleshooting guide further support the practical application of this important reaction in a laboratory setting.
References
-
Strecker Synthesis - Master Organic Chemistry. [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis - Wikipedia. [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. [Link]
-
Show how you would use the Strecker synthesis to make tryptophan.... - Pearson. [Link]
- US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC. [Link]
- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google P
-
The Role and Mechanisms of Sodium Cyanide in Organic Synthesis - United Chemical. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC. [Link]
-
tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate - MDPI. [Link]
-
Impact of 4- tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis - PubMed. [Link]
-
4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem. [Link]
-
Sodium Cyanide. [Link]
-
Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]
-
Strecker Synthesis - Organic Chemistry Portal. [Link]
-
Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]
-
2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles - arkat usa. [Link]
-
Thermal Stability Study of 4-tert-Butylphenol - ResearchGate. [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. [Link]
-
News - Important Chemical Product: Overview of Sodium Cyanide. [Link]
-
4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement - 30 June 2022 - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst | Organic Letters - ACS Publications. [Link]
-
Sodium Cyanide Safety Precautions Guide for Daily Exposure - United Chemical. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Show how you would use the Strecker synthesis to make tryptophan.... | Study Prep in Pearson+ [pearson.com]
- 9. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. taekwang.co.kr [taekwang.co.kr]
- 12. ess.honeywell.com [ess.honeywell.com]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.ca [fishersci.ca]
- 16. News - Important Chemical Product: Overview of Sodium Cyanide [wit-stone.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
hydrolysis of 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile to amide
Application Note: High-Fidelity Hydrolysis of 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile to Amide
Part 1: Abstract & Strategic Overview
Scope: This technical guide details the controlled hydrolysis of 2-(4-tert-butylphenyl)-2-hydroxyacetonitrile (hereafter Substrate-CN ) to 2-(4-tert-butylphenyl)-2-hydroxyacetamide (hereafter Product-AM ).
The Challenge: The Cyanohydrin Paradox Unlike simple alkyl nitriles, Substrate-CN is a cyanohydrin . This introduces a critical instability factor: the Retro-Cyanohydrin (Retro-Aldol) Equilibrium .[1]
-
High pH Risk: Strong bases (NaOH/KOH) shift the equilibrium toward the starting aldehyde (4-tert-butylbenzaldehyde) and toxic cyanide (
), destroying yield and creating safety hazards.[1] -
Acid Risk: Strong acids often drive the reaction past the amide directly to the carboxylic acid (Mandelic acid derivative) or cause dehydration of the benzylic alcohol.
The Solution: We present two validated protocols designed to decouple hydrolysis from decomposition:
-
Method A (Chemical): The Modified Radziszewski Reaction using
in Acetone. This method operates at a lower pH (~9.5-10) than NaOH, preserving the cyanohydrin integrity while effecting rapid hydrolysis via the hydroperoxide anion ( ).[2] -
Method B (Biocatalytic): A Nitrile Hydratase (NHase) protocol using a biphasic system to accommodate the lipophilic tert-butyl group.[1]
Part 2: Mechanistic Insight & Visualization
Chemical Pathway: The Radziszewski Mechanism
The reaction does not rely on direct hydroxide attack (which causes decomposition). Instead, it utilizes the highly nucleophilic hydroperoxide anion (
Figure 1: Mechanistic pathway highlighting the critical role of pH control to avoid the Retro-Aldol side reaction.
Part 3: Experimental Protocols
Method A: Modified Radziszewski Hydrolysis (Chemical Standard)
Best for: Gram-scale synthesis, standard lab equipment, rapid throughput.[2]
Reagents & Materials:
-
Hydrogen Peroxide (30% w/w aq., 4.0 eq)[2]
-
Potassium Carbonate (
, 0.5 eq) — Note: Do not substitute with NaOH.[2] -
Solvent: Acetone (Reagent Grade)[1]
-
Quench: Saturated Sodium Sulfite (
)[2][1]
Protocol Steps:
-
Solubilization (Critical for tert-butyl derivatives):
-
Base Addition:
-
Add
powder (5 mmol, 0.69 g) directly to the stirring solution. -
Cool the suspension to 0–5°C using an ice bath.
-
-
Oxidant Addition (Exotherm Control):
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir vigorously for 2–4 hours.
-
Self-Validation: Monitor by TLC (Silica, 30% EtOAc/Hexane).[2] The nitrile spot (
) should disappear, replaced by the lower amide spot.
-
-
Work-up:
-
Add Water (50 mL) and cool to 0°C. The product may precipitate as a white solid.
-
Quench: Add saturated
solution (10 mL) carefully to destroy excess peroxide (test with starch-iodide paper: Blue = Active Peroxide; Colorless = Safe).[1] -
Isolation:
-
Yield Expectation: 85–92% Purity: >95% (Recrystallize from Toluene/Hexane if necessary).[1]
Method B: Biphasic Enzymatic Hydrolysis (Green/High-Selectivity)
Best for: Enantiopure requirements, mild conditions, preventing all retro-aldol degradation.[2]
Reagents:
-
Enzyme: Nitrile Hydratase (NHase) lyophilized powder (Screen Rhodococcus sp. or commercial kits).[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.2).[2]
-
Organic Phase: MTBE (Methyl tert-butyl ether) or n-Heptane.[2][1]
Protocol Steps:
-
Biphasic Setup:
-
The tert-butyl substrate is too lipophilic for pure aqueous media.[1]
-
Prepare a mix of Buffer (pH 7.2, 10 mL) and MTBE (2 mL) .
-
-
Substrate Loading:
-
Dissolve Substrate-CN (100 mg) in the MTBE layer.[1] Add to the buffer.
-
-
Initiation:
-
Add NHase enzyme (10–20 mg, activity dependent).[2]
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring:
-
The reaction is slower than chemical methods (12–24 hours).
-
Validation: HPLC (C18 column) is required to distinguish the Amide from the Acid (over-hydrolysis is rare with NHase but possible).
-
Part 4: Analytical Data & Validation
Table 1: Comparative Analytical Signatures
| Feature | Substrate-CN (Nitrile) | Product-AM (Amide) | Diagnostic Note |
| IR Spectroscopy | Sharp peak ~2240 cm⁻¹ | Absent | Disappearance of CN stretch is the primary reaction check.[2][1] |
| IR Spectroscopy | - | Broad double spike ~3100-3400 cm⁻¹ | Appearance of |
| 1H NMR (DMSO-d6) | Methine singlet | Methine singlet | Significant upfield shift of the chiral center proton.[1] |
| 1H NMR (Amide) | N/A | Two broad singlets | Diastereotopic amide protons ( |
| HPLC (C18) | High Retention Time (Non-polar) | Lower Retention Time (Polar) | Use Acetonitrile/Water gradient.[1] |
Troubleshooting Guide:
-
Problem: Smell of bitter almonds (Benzaldehyde).
-
Cause: Retro-aldol reaction due to high pH or heat.[1]
-
Fix: Lower temperature to 0°C; switch from NaOH to
; ensure H2O2 is fresh (high concentration accelerates the forward reaction over the decomposition).
-
-
Problem: Low conversion.
-
Cause: Substrate insolubility.[1]
-
Fix: Increase Acetone ratio. Ensure vigorous stirring (mass transfer limitation).
-
Part 5: References
-
Katritzky, A. R., et al. (1989).[2] "The Radziszewski Reaction: Hydrolysis of Nitriles to Amides." Synthesis, 1989(12), 949-950.[2] [2][1]
-
Brady, B., et al. (2002).[2] "Modified Radziszewski Reaction for the Conversion of Nitriles to Amides." Journal of Organic Chemistry, 67(1), 256-261.[2] (Establishes the
/Acetone protocol). -
Martínková, L., & Křen, V. (2010).[2] "Biocatalytic synthesis of amides from nitriles." Current Opinion in Chemical Biology, 14(2), 130-137.[2] [2][1]
-
Pollak, P., et al. (2000).[2] "Nitriles."[1][6][7][8][9][10] In Ullmann's Encyclopedia of Industrial Chemistry. (Detailed safety regarding cyanohydrin stability). [2][1]
Sources
- 1. (4-tert-Butylphenyl)acetonitrile | C12H15N | CID 76784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. US2175805A - Stabilized organic nitrile and process of making - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Application Note: Catalytic Synthesis of 4,4'-Di-tert-butylbenzoin via Cyanide-Mediated Condensation
[1]
Abstract & Application Context
This application note details the protocol for the synthesis of 4,4'-di-tert-butylbenzoin (1,2-bis(4-(tert-butyl)phenyl)-2-hydroxyethan-1-one) via the benzoin condensation of 4-tert-butylbenzaldehyde .[1]
While the benzoin condensation is a classical organic transformation, the introduction of bulky tert-butyl groups at the para-position alters the solubility profile and crystallization kinetics compared to unsubstituted benzaldehyde.[1] This derivative is a critical intermediate for synthesizing sterically demanding diketones (benzils) used in the formation of specialized ligands for catalysis and photosensitive materials.[1]
Critical Safety Directive: Potassium Cyanide (KCN)
DANGER: ACUTE TOXICITY HAZARD Potassium Cyanide is a potent inhibitor of cytochrome c oxidase.[1] Ingestion or inhalation of dust can be fatal within minutes.[1]
-
Acid Incompatibility: NEVER allow KCN to contact acids.[1] This generates Hydrogen Cyanide (HCN) gas, which is rapidly fatal.[1]
-
pH Control: All reaction mixtures containing KCN must be kept at pH > 10.[1]
-
Quenching: All cyanide waste must be quenched with bleach (sodium hypochlorite) at high pH (pH > 10) before disposal.[1]
-
Antidote: An FDA-approved cyanide antidote kit (e.g., Hydroxocobalamin) must be physically present and unexpired in the laboratory.[1]
-
Buddy System: Never work alone with cyanide.[1]
Reaction Mechanism: The Umpolung Effect
The reaction relies on the unique ability of the cyanide ion to reverse the polarity (umpolung) of the carbonyl carbon.[1] Normally an electrophile, the carbonyl carbon is converted into a nucleophile (the Breslow intermediate equivalent) after cyanide addition and proton transfer.[1]
Mechanistic Pathway (Graphviz)
Figure 1: Cyanide-catalyzed Umpolung mechanism converting the aldehyde from electrophile to nucleophile.[1]
Experimental Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 4-tert-butylbenzaldehyde | 162.23 | 1.0 | 16.2 g (100 mmol) | Substrate |
| Potassium Cyanide (KCN) | 65.12 | 0.2 | 1.30 g (20 mmol) | Catalyst |
| Ethanol (95%) | - | Solvent | 30 mL | Solvent |
| Water (Deionized) | - | Solvent | 15 mL | Co-solvent |
Equipment:
-
100 mL Round-bottom flask (RBF)[1]
-
Reflux condenser[1]
-
Magnetic stir bar[1]
-
Oil bath or heating mantle[1]
-
pH strips[1]
Step-by-Step Methodology
-
Preparation of Catalyst Solution:
-
Substrate Dissolution:
-
Reaction Initiation:
-
Reflux:
-
Cooling and Crystallization:
-
Stop heating and allow the flask to cool to room temperature slowly.
-
Once at room temperature, transfer the flask to an ice-water bath (0-4°C).
-
Scratch the inside of the flask with a glass rod to induce crystallization if necessary.[1] The product should precipitate as a pale yellow or off-white solid.[1]
-
-
Isolation:
-
Purification (Recrystallization):
-
Recrystallize the crude solid from hot Ethanol (95%).[1]
-
Dissolve in minimum boiling ethanol, filter hot if insoluble particles remain, and cool slowly.
-
Waste Disposal (Critical)
Workflow Visualization
Figure 2: Operational workflow from setup to purification and waste management.
Characterization & Validation
To validate the synthesis, compare the isolated product against these expected parameters.
| Parameter | Expected Result | Notes |
| Appearance | White to pale yellow needles | Dark color indicates oxidation to benzil or polymerization.[1] |
| Melting Point | 128°C - 132°C | Range may vary slightly based on purity; distinct from starting material (liquid/low melt).[1] |
| IR Spectroscopy | ~3400 cm⁻¹ (OH stretch)~1680 cm⁻¹ (C=O stretch) | The C=O stretch is lower than typical ketones due to H-bonding.[1] |
| 1H NMR (CDCl3) | δ 1.30 (s, 18H): t-Butyl groupsδ 5.95 (s, 1H): CH-OH (Methine)δ 7.3-7.9 (m, 8H): Aromatic | The singlet at ~1.3 ppm confirms the integrity of the t-butyl groups.[1] |
Expertise Insight: Solvent Effects
The 4-tert-butyl group significantly increases the hydrophobicity of the molecule compared to standard benzoin.[1]
-
Issue: If the product oils out rather than crystallizing during cooling, the ethanol concentration is likely too high.[1]
-
Fix: Reheat to dissolve the oil, add a small amount of water (turbidity point), and cool very slowly with vigorous stirring.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocol for benzoin condensation).
-
Adams, R.; Marvel, C. S. "Benzoin".[1] Organic Syntheses, Coll.[1] Vol. 1, p.94 (1941).[1] Link
-
Centers for Disease Control and Prevention (CDC). "Facts About Cyanide".[1] Emergency Preparedness and Response. Link
-
Stetter, H. "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle".[1] Angewandte Chemie International Edition, 1976, 15(11), 639–647.[1] (Mechanistic context on Umpolung).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-butylbenzaldehyde Cyanohydrin
Welcome to the technical support center for the synthesis of 4-tert-butylbenzaldehyde cyanohydrin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a comprehensive understanding of the reaction mechanism and critical process parameters.
Introduction
The synthesis of 4-tert-butylbenzaldehyde cyanohydrin is a nucleophilic addition reaction of a cyanide anion to the carbonyl carbon of 4-tert-butylbenzaldehyde. While the fundamental reaction is straightforward, achieving high yields and purity can be challenging due to the steric hindrance imposed by the tert-butyl group and the inherent instability of the cyanohydrin product. This guide provides a detailed exploration of the reaction, offering practical solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-tert-butylbenzaldehyde cyanohydrin, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
-
Possible Cause 1: Insufficient Cyanide Nucleophilicity. The cyanide anion (CN⁻) is the active nucleophile in this reaction. The reaction is slow or may not proceed at all in the absence of a basic catalyst to generate a sufficient concentration of cyanide ions from hydrogen cyanide (HCN) or a cyanide salt.[1][2][3][4][5]
-
Solution: Ensure the reaction medium is slightly basic. If using HCN, a small amount of a base like sodium hydroxide or potassium cyanide should be added. When using a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN), the in-situ generation of HCN via the slow addition of an acid (e.g., acetic acid or a mineral acid) should be carefully controlled to maintain a pH that favors the presence of free cyanide ions.[1][2]
-
-
Possible Cause 2: Steric Hindrance. The bulky tert-butyl group on the benzaldehyde can sterically hinder the approach of the cyanide nucleophile to the carbonyl carbon, slowing down the reaction rate compared to unhindered aldehydes.[1][6]
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to compensate for the slower rate.
-
Elevate Temperature (with caution): Gently warming the reaction mixture can increase the reaction rate. However, be aware that cyanohydrins can be thermally labile, so excessive heat may lead to decomposition.[7]
-
Use a Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., an organic solvent and an aqueous solution of the cyanide salt), a PTC like a quaternary ammonium salt can effectively transport the cyanide anion into the organic phase, increasing its reactivity.[8][9]
-
-
Issue 2: Product Decomposition and Low Isolated Yield
-
Possible Cause 1: Reversibility of the Reaction. The formation of cyanohydrins is a reversible process. The equilibrium can shift back towards the starting materials, especially in the presence of base.[3][5]
-
Solution: After the reaction is complete, neutralize any excess base by washing the organic phase with a dilute acid solution. This will help to stabilize the cyanohydrin product.[7]
-
-
Possible Cause 2: Thermal Decomposition during Workup or Purification. Cyanohydrins, particularly those derived from aromatic aldehydes, can be thermally unstable and may decompose back to the aldehyde and HCN upon heating.[7][10]
-
Solution:
-
Avoid High Temperatures: During solvent removal, use a rotary evaporator at a low temperature and reduced pressure.
-
Purify by Crystallization: If the cyanohydrin is a solid, crystallization is the preferred method of purification over distillation.[7]
-
-
Issue 3: Formation of Byproducts
-
Possible Cause: Cannizzaro Reaction. In the presence of a strong base, aldehydes lacking α-hydrogens, such as 4-tert-butylbenzaldehyde, can undergo a disproportionation reaction (the Cannizzaro reaction) to yield the corresponding alcohol (4-tert-butylbenzyl alcohol) and carboxylic acid (4-tert-butylbenzoic acid).
-
Solution: Carefully control the amount of base used as a catalyst. Use only a catalytic amount and avoid strong bases if possible. Maintaining a slightly basic pH is sufficient to generate the cyanide nucleophile without promoting the Cannizzaro reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of 4-tert-butylbenzaldehyde cyanohydrin?
A1: The optimal pH is a balance between having enough free cyanide ions to act as a nucleophile and avoiding the base-catalyzed decomposition of the cyanohydrin product. A slightly basic pH is generally recommended. If generating HCN in situ from a cyanide salt and acid, a pH of around 9-10 is a good starting point.
Q2: What is the role of a phase-transfer catalyst in this synthesis?
A2: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used in biphasic reactions (e.g., an organic solvent containing the aldehyde and an aqueous solution of the cyanide salt). The PTC forms an ion pair with the cyanide anion, which is then soluble in the organic phase. This increases the concentration of the nucleophile in the same phase as the aldehyde, thereby accelerating the reaction rate.[8][9]
Q3: How can I effectively purify 4-tert-butylbenzaldehyde cyanohydrin?
A3: Given the thermal instability of many cyanohydrins, crystallization is the preferred method of purification for solid products.[7] If the cyanohydrin is an oil, vacuum distillation at the lowest possible temperature can be attempted, but with caution. Column chromatography on silica gel can also be used, but the silica should be neutralized with a small amount of a non-basic solvent to prevent decomposition of the product on the column.
Q4: Can I use trimethylsilyl cyanide (TMSCN) for this synthesis?
A4: Yes, TMSCN is a common and effective cyanating agent. The reaction is typically catalyzed by a Lewis acid. The resulting product is the O-silylated cyanohydrin, which is generally more stable than the free cyanohydrin and can be deprotected under acidic or basic conditions if the free cyanohydrin is desired.[10]
Q5: What are some suitable solvents for the crystallization of 4-tert-butylbenzaldehyde cyanohydrin?
A5: The choice of solvent depends on the polarity of the cyanohydrin. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to explore include toluene, hexane, or mixtures of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexane).
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis
This protocol is recommended for its efficiency and milder reaction conditions.
Materials:
-
4-tert-butylbenzaldehyde
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylbenzaldehyde (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2 equivalents).
-
Add the aqueous NaCN solution to the vigorously stirring solution of the aldehyde.
-
Stir the biphasic mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by crystallization.
Protocol 2: In Situ Generation of HCN
Caution: Hydrogen cyanide is a highly toxic gas. This procedure must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
4-tert-butylbenzaldehyde
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of sodium cyanide (1.1 equivalents) in water, cool the flask in an ice bath.
-
In a separate flask, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in diethyl ether.
-
Slowly add the aldehyde solution to the cyanide solution with vigorous stirring.
-
While maintaining the temperature at 0-5 °C, add a solution of acetic acid (1.1 equivalents) in diethyl ether dropwise over a period of 1-2 hours.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyanohydrin Synthesis
| Catalyst System | Cyanide Source | Solvent System | Temperature | Typical Yield Range | Reference |
| Basic (e.g., K₂CO₃) | Acetone Cyanohydrin | Acetonitrile | Room Temp. | Good to Excellent | Adapted from |
| Phase-Transfer | NaCN | Dichloromethane/Water | Room Temp. | High | Adapted from[8] |
| Lewis Acid (e.g., ZnI₂) | TMSCN | Dichloromethane | Room Temp. | High | Adapted from[10] |
| Enzymatic (HNL) | HCN | Biphasic (e.g., MTBE/buffer) | 0-25 °C | Variable, high ee | Adapted from[11] |
Visualizations
Reaction Mechanism
Caption: General mechanism of cyanohydrin formation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
- Effenberger, F., Ziegler, T., & Förster, S. (1987). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 26(5), 458-460.
- JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview.
- University of Calgary. (2016, November 15). CHEM 263 - Nov 15 2016 Notes.
- LibreTexts Chemistry. (2023, January 22). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.
- OpenOChem Learn. Addition of CN - Cyanohydrins.
- LibreTexts Chemistry. (2023, January 22). Cyanohydrins.
- Cheméo. 4-tert-butylbenzaldehyde.
- PrepChem. (2023). Synthesis of 4-tert.-butylbenzaldehyde.
- Gassman, P. G., & Talley, J. J. (1988). α-Silylated Cyanohydrins: A General Synthesis of Ketone Cyanohydrins. Organic Syntheses, 66, 95.
- Ishimoto, T., et al. (2014). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 19(9), 13749-13761.
- BenchChem. (2025). Purification strategies for removing unreacted aldehyde from cyanohydrin product.
- Guidechem. (2020, March 11). How to prepare 4-tert-Butylbenzaldehyde?
- ChemicalBook. (2026, January 13). 4-tert-Butylbenzaldehyde.
- LookChem. (2025, May 20). 4-tert-butylbenzaldehyde.
- Little Flower College Guruvayoor. phase transfer catalyst.
- Lundgren, S. (2006). New Methods for Chiral Cyanohydrin Synthesis. DiVA.
- Wikipedia. (2023). 4-tert-Butylbenzaldehyde.
- The Good Scents Company. 4-tert-butyl benzaldehyde.
- Bayer, A., & Gschnitzer, K. (2001). U.S. Patent No. 6,225,095 B1. Washington, DC: U.S.
- Lee, D.-W., et al. (2011). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. Journal of the American Chemical Society, 133(41), 16533-16541.
- Shahare, H. V., et al. (2009). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology, 2(4), 815-817.
Sources
- 1. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]
- 2. spaces.facsci.ualberta.ca [spaces.facsci.ualberta.ca]
- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diva-portal.org [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 9. rjptonline.org [rjptonline.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins - Google Patents [patents.google.com]
Technical Support Center: Cyanohydrin Purification & Stability
Topic: Removing Unreacted Aldehyde from Cyanohydrin Product Role: Senior Application Scientist / Technical Support Lead
Status: Operational Current Wait Time: 0 mins Agent: Dr. A. Vance, Senior Application Scientist
Welcome to the Purification Support Hub. You are likely here because your cyanohydrin product is contaminated with starting aldehyde, or you are witnessing the product degrade back into starting material during workup.
The cyanohydrin reaction is an equilibrium process . The challenge is not just separation; it is fighting the thermodynamics that want to push your product back to the aldehyde + HCN starting materials, especially under basic conditions or thermal stress.
Below are the three most effective troubleshooting modules (Tickets) for this issue.
Ticket #1: The Bisulfite Wash (Standard Protocol)
Status: Recommended for >90% of cases Applicability: Stable, hydrophobic cyanohydrins (e.g., Mandelonitrile derivatives, aliphatic cyanohydrins).
The Issue: You have significant unreacted aldehyde in your crude mixture. Distillation is risky due to the high boiling points and thermal instability of cyanohydrins.
The Solution:
Exploit the chemoselectivity of the Bisulfite Adduct . Sodium bisulfite (
Step-by-Step Protocol
-
Preparation:
-
The Wash (The Critical Step):
-
Add the saturated
solution to the organic phase (1:1 volume ratio). -
Shake vigorously for at least 2–5 minutes.
-
Why? The formation of the bisulfite adduct is heterogeneous and requires good phase contact.
-
-
Separation:
-
Polishing:
Data Validation (TLC):
-
Spot 1: Crude.[1]
-
Result: The aldehyde spot (usually higher
) should disappear. The cyanohydrin spot remains.
Figure 1: The chemoselective solubility switch. The aldehyde is pulled into the aqueous phase, leaving the cyanohydrin in the organic phase.
Ticket #2: Solid-Supported Scavenging
Status: Recommended for water-sensitive or small-scale (HTS) substrates Applicability: Labile cyanohydrins that hydrolyze in water; Parallel synthesis libraries.
The Issue: Your cyanohydrin decomposes when exposed to the aqueous bisulfite wash, or you are working on a milligram scale where extraction losses are unacceptable.
The Solution: Use a Polymer-Supported (PS) Hydrazine scavenger . The resin beads chemically bond to the aldehyde. You then filter the beads out, leaving pure product in solution.
Recommended Reagent:
-
PS-TsNHNH2 (Polystyrene-supported Tosylhydrazide).
-
Mechanism:[2][5][6][7][8] Condensation of the hydrazine with the aldehyde to form a hydrazone (covalent bond).
Protocol
-
Calculate Loading: Determine the excess aldehyde (via NMR integration). Use 3–5 equivalents of resin relative to the aldehyde impurity.
-
Incubation: Add the resin to your reaction vial (solvent: DCM, THF, or MeOH).
-
Agitation: Shake or stir gently at room temperature for 2–6 hours. Do not use magnetic stir bars that grind the resin beads.
-
Filtration: Filter the mixture through a fritted syringe or funnel.
-
Result: The filtrate contains your cyanohydrin. The aldehyde stays on the filter paper (bound to beads).
Comparison of Methods:
| Feature | Bisulfite Wash (Ticket #1) | Resin Scavenging (Ticket #2) |
| Cost | Negligible | High |
| Scalability | Excellent (kg scale) | Poor (mg to g scale) |
| Water Requirement | High (Aqueous) | None (Anhydrous) |
| Time | 15 Minutes | 2–6 Hours |
| Aldehyde Removal | >95% | >98% |
Ticket #3: The "Zombie" Aldehyde (Stability & Reversion)
Status: Critical Concept Applicability: All cyanohydrin users.
The Issue: "I purified my product, but after 24 hours on the bench, the aldehyde is back."
The Root Cause:
Cyanohydrin formation is reversible.[5][9] The equilibrium constant (
-
Basic conditions (
) catalyze the retro-cyanohydrin reaction (loss of HCN). -
Silica Gel is often slightly acidic (good), but "wet" silica or basic impurities can trigger decomposition during chromatography.
The Fixes:
-
Acidify the Environment:
-
Add a trace of acid (e.g., 0.1% acetic acid or
) to your storage vial. -
Mandelonitrile Example: Commercial samples often contain small amounts of
or as stabilizers [1].
-
-
Avoid Chromatography if Possible:
-
If you must column, treat the silica with 1% acetic acid in the eluent to neutralize any basic active sites.
-
-
Protection (The Permanent Fix):
-
If the free -OH is not required immediately, protect it in situ.
-
Use TMSCN (Trimethylsilyl cyanide) instead of KCN/HCN. This produces the O-TMS cyanohydrin , which is significantly more stable and can often be distilled [2].
-
Figure 2: The Stability Trap. Base catalyzes the reverse reaction.[1] Acid stabilizes the product by preventing the initial deprotonation of the hydroxyl group.
References
-
Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1926). "Mandelic Acid".[10] Organic Syntheses, Coll.[3][10] Vol. 1, p.336. (Demonstrates the stability requirements and hydrolysis of cyanohydrins).
-
Evans, D. A.; Truesdale, L. K.; Carroll, G. L. (1974). "Cyanosilylation of aldehydes and ketones. Synthesis of silylated cyanohydrins". Journal of the Chemical Society, Chemical Communications, (2), 55-56. (Establishes TMS-protection for stability). [11]
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Ley, S. V.; Baxendale, I. R.; Bream, R. N.; Jackson, P. S.; Leach, A. G.; Longbottom, D. A.; Nesi, M.; Scott, J. S.; Storer, R. I.; Taylor, S. J. (2000). "Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation". Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. (Authoritative review on scavenger resins).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EP2311800A1 - Process for production of mandelonitrile compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for 4-tert-Butylbenzaldehyde Cyanation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the cyanation of 4-tert-butylbenzaldehyde. Our goal is to provide in-depth, practical guidance to help you navigate the experimental nuances of this reaction, with a specific focus on temperature optimization to maximize yield and purity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific needs.
Troubleshooting Guide: Navigating Common Temperature-Related Issues
Encountering unexpected results is a common aspect of synthetic chemistry. This section provides a logical framework for diagnosing and resolving issues that may arise during the cyanation of 4-tert-butylbenzaldehyde, with a focus on temperature as a critical variable.
Caption: Troubleshooting workflow for temperature optimization in 4-tert-butylbenzaldehyde cyanation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in the cyanation of 4-tert-butylbenzaldehyde.
Q1: What is the generally recommended temperature range for the cyanation of 4-tert-butylbenzaldehyde?
For the formation of cyanohydrins from aldehydes, a temperature range of -20°C to 30°C is often cited, with a preferred range of -10°C to 10°C.[1] Lower temperatures, for instance, around 10°C or even as low as -40°C with certain catalysts, can enhance selectivity.[2][3]
Q2: How does temperature influence the rate of reaction?
As with most chemical reactions, increasing the temperature generally increases the rate of the cyanation reaction by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.[2] However, this acceleration is often accompanied by a decrease in selectivity and an increase in the formation of side products.
Q3: What are the common side reactions at elevated temperatures?
At higher temperatures, several side reactions can become more prominent. One common competing reaction for aromatic aldehydes like 4-tert-butylbenzaldehyde is the benzoin condensation. Additionally, elevated temperatures can lead to the decomposition of the cyanohydrin product or other reaction components.
Q4: How does the concept of kinetic vs. thermodynamic control apply to this reaction?
In many reactions with multiple possible products, temperature can be used to favor either the kinetically or thermodynamically controlled product.[4][5][6][7]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy). For cyanohydrin formation, the desired product is typically the kinetically favored one.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reactions become more reversible, allowing an equilibrium to be established. The major product will be the most thermodynamically stable species. This may not be the desired cyanohydrin, as decomposition or rearrangement products can be more stable.
Q5: Can the choice of catalyst influence the optimal reaction temperature?
Absolutely. The activity of the catalyst is a critical factor. For instance, highly active catalysts, such as certain Lewis acids or phase-transfer catalysts, may allow the reaction to proceed efficiently at lower temperatures, thereby minimizing side reactions.[3] In contrast, less active catalytic systems might require higher temperatures to achieve a reasonable reaction rate.
Data Presentation: Effect of Temperature on Reaction Parameters
The following table summarizes the general effects of temperature on key parameters in the cyanation of 4-tert-butylbenzaldehyde. The specific values can vary depending on the catalyst, solvent, and cyanide source used.
| Temperature Range | Reaction Rate | Selectivity for Cyanohydrin | Potential for Side Reactions (e.g., Benzoin Condensation) |
| < -10°C | Slow | Generally High | Low |
| -10°C to 10°C | Moderate | Good to High | Moderate |
| 10°C to 30°C | Fast | Moderate to Good | Increasing |
| > 30°C | Very Fast | Potentially Low | High |
Experimental Protocols
Safety First: The cyanation of aldehydes involves the use of highly toxic cyanide reagents. All procedures must be carried out in a well-ventilated fume hood by trained personnel.[8] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times.[8] An emergency plan and access to a cyanide antidote kit are highly recommended.
Protocol 1: General Procedure for Temperature Optimization
This protocol provides a systematic approach to determining the optimal temperature for the cyanation of 4-tert-butylbenzaldehyde.
Materials:
-
4-tert-Butylbenzaldehyde
-
Cyanide source (e.g., KCN, NaCN, or TMSCN)
-
Catalyst (e.g., a phase-transfer catalyst like a quaternary ammonium salt or a Lewis acid)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Quenching solution (e.g., a buffered aqueous solution)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and an inert atmosphere inlet (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water, ice-salt, or a cryocooler)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve 4-tert-butylbenzaldehyde and the catalyst in the chosen anhydrous solvent.
-
Temperature Equilibration: Cool the reaction mixture to the starting temperature for your optimization (e.g., -10°C).
-
Reagent Addition: Slowly add the cyanide source to the cooled reaction mixture. For solid cyanide salts, they can be added directly. For TMSCN, it is typically added dropwise via a syringe.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), at regular intervals.
-
Varying Temperature: Set up parallel reactions or repeat the experiment at different temperatures (e.g., -20°C, 0°C, 10°C, and 25°C) while keeping all other parameters constant.
-
Work-up: Once the reaction is complete (as determined by the consumption of the starting material), carefully quench the reaction by adding the appropriate quenching solution at a low temperature.
-
Isolation and Analysis: Extract the product with a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and analyze the crude product to determine the yield and purity (e.g., by NMR or GC-MS).
-
Optimization: Compare the results from the different temperatures to identify the optimal balance between reaction time, yield, and purity.
Protocol 2: Low-Temperature Cyanation using a Lewis Acid Catalyst
This protocol is adapted for reactions where high selectivity is paramount and a more active catalytic system is employed.
Materials:
-
4-tert-Butylbenzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral Lewis acid catalyst (e.g., a Ti-salen complex)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane)
-
Reaction vessel suitable for low-temperature reactions
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the active Lewis acid catalyst according to the relevant literature procedure.
-
Reaction Setup: Cool the flask containing the catalyst in the chosen solvent to the target low temperature (e.g., -40°C).
-
Substrate Addition: Add the 4-tert-butylbenzaldehyde to the cooled catalyst solution.
-
Cyanide Source Addition: Slowly add TMSCN dropwise to the reaction mixture, ensuring the temperature remains constant.
-
Reaction Progress: Stir the reaction at the low temperature for the specified time, monitoring by TLC for the disappearance of the aldehyde.
-
Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃) at the reaction temperature before allowing it to warm to room temperature.
-
Purification: Extract the product, dry the organic phase, and purify by column chromatography to isolate the desired cyanohydrin.
References
-
Bienzymatic Cascade for the Synthesis of an Optically Active O-benzoyl Cyanohydrin. MDPI. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters - ACS Publications. Available at: [Link]
- Method of preparing cyanohydrins. Google Patents.
-
Highly Efficient Oxidative Cyanation of Aldehydes to Nitriles over Se,S,N‐tri‐Doped Hierarchically Porous Carbon Nanosheets. Sci-Hub. Available at: [Link]
-
Dual Lewis acid-Lewis base activation in enantioselective cyanation of aldehydes using acetyl cyanide and cyanoformate as cyanide sources. PubMed. Available at: [Link]
-
Dual Lewis Acid−Lewis Base Activation in Enantioselective Cyanation of Aldehydes Using Acetyl Cyanide and Cyanoformate as Cyanide Sources. ResearchGate. Available at: [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. Available at: [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. University of Arizona. Available at: [Link]
-
Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. Available at: [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]
-
Efficient Synthesis and Analysis of Chiral Cyanohydrins. Diva-Portal.org. Available at: [Link]
- Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S). PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2873215/
-
Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic. RSC Publishing. Available at: [Link]
-
Evolution of the enzymatic cyanation catalyst. ResearchGate. Available at: [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
Sources
- 1. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual Lewis acid-Lewis base activation in enantioselective cyanation of aldehydes using acetyl cyanide and cyanoformate as cyanide sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
handling hydrogen cyanide evolution in cyanohydrin synthesis
Introduction
Welcome to the Technical Support Center for Cyanide Chemistry. This guide addresses the critical intersection of safety and reaction efficiency . In cyanohydrin synthesis, the evolution of Hydrogen Cyanide (HCN) gas is not merely a safety hazard; it represents a loss of stoichiometric reagent. If HCN escapes your reactor headspace, your equilibrium shifts toward the starting materials (Le Chatelier’s principle), stalling conversion.
Critical Safety Thresholds (NIOSH/OSHA):
-
Odor Threshold: 1-5 ppm (Bitter almonds).[4] Note: 20-40% of the population cannot smell HCN genetically. Do not rely on odor.[3][5]
Module 1: Engineering Controls & Setup
Q: How do I design a reactor setup that prevents HCN loss and ensures safety?
A: You must operate a "Closed-Loop Positive Pressure" system. Relying solely on a fume hood is insufficient for scale-up or high-molarity reactions. You need a dedicated sweep gas (Nitrogen) moving from the reactor to a multi-stage scrubber.
The Self-Validating Scrubber Train:
-
Reactor: Positive pressure
inlet. -
Trap 1 (Empty): Prevents suck-back of scrubber fluid into the reactor.
-
Trap 2 (Scrubber A): High pH Oxidizer (Destroys CN).
-
Trap 3 (Scrubber B): Polishing Scrubber (Backup).
-
Vent: To Fume Hood exhaust.
Figure 1: Closed-loop reactor train preventing HCN release and preventing scrubber backflow.
Q: Which scrubber chemistry should I use: Bleach or Peroxide?
A: This depends on your waste stream composition, but Bleach (Sodium Hypochlorite) is the standard for high-concentration destruction, provided you control the pH.
| Feature | Sodium Hypochlorite (Bleach) | Hydrogen Peroxide ( |
| Mechanism | Oxidative Chlorination | Peroxidation (forms Cyanate) |
| Speed | Extremely Fast | Slower (Requires Catalyst like Cu) |
| pH Requirement | Strictly > 10.5 | Broad (8.5 - 10) |
| Major Risk | Cyanogen Chloride (ClCN) forms if pH < 10. | Exothermic runaway if too concentrated. |
| Recommendation | Primary Choice for synthesis traps. | Secondary Choice for dilute wastewater. |
Critical Warning (The ClCN Hazard):
If you add Bleach to a solution with pH < 10, you generate Cyanogen Chloride (
Module 2: Reaction Optimization (The Chemistry)
Q: My reaction stalls at 60% conversion. Adding more NaCN doesn't help. Why?
A: You are likely fighting the Equilibrium-pH Paradox .
Cyanohydrin formation is reversible.[6] The forward reaction requires free cyanide ion (
-
HCN pKa: ~9.2[6]
-
If pH < 8: Species is mostly HCN (gas). It off-gasses, leaving the liquid phase. Equilibrium shifts left.
-
If pH > 11: High base concentration triggers the Retro-Cyanohydrin reaction (decomposition back to ketone) or aldol condensation of the starting material.
The Solution: The "Buffered Phase-Transfer" Protocol Instead of dumping reagents, establish a biphasic system (Water/DCM or Water/Toluene) with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide).
-
Aqueous Phase: Keep at pH 9.5 (Carbonate buffer). This maintains a reservoir of
. -
Organic Phase: The PTC shuttles
into the organic layer where it reacts with the carbonyl. The resulting alkoxide is protonated, regenerating the catalyst.
Figure 2: Phase Transfer Catalysis mechanism to bypass solubility and equilibrium issues.
Q: Is TMSCN (Trimethylsilyl Cyanide) safer than NaCN?
A: Yes, but with caveats.
TMSCN (
-
The Hazard: Upon contact with any moisture (water in solvents, humidity in air), TMSCN hydrolyzes instantly to release HCN gas.
-
Protocol: Handle TMSCN only in a dry-box or under strict Schlenk lines. All glassware must be flame-dried.
Module 3: Emergency & Waste Disposal
Q: How do I clean up a spill of Cyanide salts or TMSCN?
A: DO NOT USE WATER. Using water on a spill (especially TMSCN) generates a massive plume of HCN gas immediately.
The Dry-Oxidation Protocol:
-
Evacuate the immediate area. Don PPE (SCBA recommended if spill is >100mL).
-
Cover the spill with a mixture of dry sand and Calcium Hypochlorite (solid bleach) or Sodium Carbonate.
-
Scoop the solid mixture into a container.
-
Slowly treat the container in a fume hood with dilute NaOH (pH 12), then add liquid bleach.
Q: How do I verify my waste is safe to pour down the drain?
A: You must perform a Prussian Blue Test or use a Cyano-Quant strip.
-
Prussian Blue Protocol:
-
Take 1 mL of waste filtrate (ensure pH is ~11).
-
Add few crystals of Ferrous Sulfate (
). -
Boil gently for 1 min.
-
Cool and acidify with dilute HCl.
-
Result: A blue precipitate (Prussian Blue) indicates active cyanide. Do not dispose. Retreated with Bleach/NaOH.
-
References
-
CDC/NIOSH. (2016). Hydrogen Cyanide: Acute Exposure Guideline Levels. National Institute for Occupational Safety and Health.[7][8] [Link]
-
Organic Syntheses. (1928). Hydrogen Cyanide (Preparation and Stability). Org. Synth. 1928, 8, 52. [Link]
-
Gelest, Inc. (2008).[9] Trimethylsilyl Cyanide Safety Data Sheet (Hydrolysis Hazards). [Link]
-
National Research Council. (2015).[7] Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 19 (Cyanide Salts). The National Academies Press.[7][10] [Link]
-
International Cyanide Management Code. (2022). Cyanide Destruction: Alkaline Chlorination vs. Peroxide. [Link]
Sources
- 1. Hydrogen cyanide - IDLH | NIOSH | CDC [cdc.gov]
- 2. nrt.org [nrt.org]
- 3. nj.gov [nj.gov]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 19" at NAP.edu [nationalacademies.org]
- 8. Hydrogen Cyanide: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
purification of unstable cyanohydrin intermediates
Technical Support Center: Stabilization & Purification of Cyanohydrin Intermediates
Status: Operational Ticket Priority: High (Unstable Intermediates) Lead Scientist: Dr. Arisato (Senior Application Scientist)
Core Directive: The Equilibrium Crisis
Welcome. If you are here, you are likely witnessing your cyanohydrin yield vanish during purification or seeing your enantiomeric excess (ee) degrade during workup.
The Root Cause: Cyanohydrin formation is a reversible equilibrium.[1] Unlike standard alcohols, cyanohydrins are susceptible to retro-cyanation —the expulsion of cyanide to regenerate the carbonyl precursor. This reaction is thermodynamically favored by heat and kinetically catalyzed by bases (even weak ones).
The "Doom Loop" of Decomposition:
Standard silica gel is often slightly acidic (
Figure 1: The Retro-Cyanation Equilibrium. Base or heat shifts the reaction left, destroying the product.
Troubleshooting Guide (Tickets & Solutions)
Ticket #101: "My product decomposed on the silica column."
Diagnosis: The basicity of standard silica gel catalyzed the retro-cyanation.[2] Solution: Switch to Acidified Silica Gel Chromatography .
-
Logic: Pre-loading the silica surface with acid neutralizes basic sites and shifts the equilibrium toward the stable cyanohydrin.[2]
-
Protocol: See Protocol A below.
Ticket #102: "I lost enantiopurity (ee) during extraction."
Diagnosis: Racemization via the achiral aldehyde intermediate. Context: In chiral cyanohydrin synthesis (e.g., using Hydroxynitrile Lyases - HNLs), the enzymatic reaction is enantioselective.[3][4][5] However, if the pH rises above 5.0 during workup, the chemical background reaction (which is reversible and racemic) takes over. Solution: Maintain pH < 4.0 strictly.
-
Action: Use MTBE or Diisopropyl ether (DIPE) for extraction. Avoid alcohols (MeOH/EtOH) which can facilitate hemiacetal exchange. Dry over
(neutral/acidic) rather than or basic alumina.
Ticket #103: "I cannot distill my product without decomposition."
Diagnosis: Thermal instability. Solution:
-
Falling Film Distillation: Minimize residence time.
-
Stabilizers: Add 0.1% w/w p-Toluenesulfonic acid (p-TsOH) or concentrated
to the pot before heating. This inhibits base-catalyzed decomposition. -
Alternative: If the boiling point is >100°C at 1 mmHg, abandon distillation. Use Protocol A or in situ protection (acetylation).
Experimental Protocols
Protocol A: Acidified Silica Gel Chromatography
Standard silica is the enemy. This modification renders it safe.
Reagents:
-
Silica Gel 60 (230–400 mesh)
-
Acetic Acid (glacial) or Phosphoric Acid (
) -
Eluent (Hexanes/EtOAc)[6]
Methodology:
-
Mobile Phase Doping (Recommended): Add 0.5% to 1.0% (v/v) Acetic Acid directly to your eluent system (e.g., 90:10 Hex:EtOAc + 1% AcOH).
-
Column Slurry: Slurry the silica using this acidified solvent. Allow it to sit for 10 minutes to equilibrate surface pH.
-
Loading: Load the crude cyanohydrin. Crucial: Do not dissolve the crude sample in pure amine-containing solvents (like pyridine) or basic solvents. Use DCM or the acidified eluent.
-
Elution: Run the column normally. The acid suppresses silanol deprotonation.
-
Post-Column: Isolate fractions. Note that trace acetic acid will remain; this actually stabilizes the cyanohydrin during rotary evaporation.
Protocol B: Workup for Enzymatic Synthesis (HNLs)
Avoiding purification is the best purification.
Workflow:
-
Reaction: Biphasic system (Buffer pH 4.0 / MTBE) with HNL enzyme.
-
Quench: Acidify aqueous phase to pH 1–2 with
or Citric Acid. -
Separation: Filter off enzyme (if immobilized) or separate phases.
-
Wash: Wash organic phase with 0.1 M HCl (not water, not brine, as these are neutral/basic relative to the stability zone).
-
Drying: Dry over anhydrous
(acidic nature preferred over basic desiccants). -
Concentration: Evaporate solvent
.
Quantitative Comparison of Workup Additives:
| Additive | Effect on Cyanohydrin Stability | Recommendation |
| None (Neutral) | Moderate decomposition over time | Risk |
| Triethylamine | Rapid decomposition (< 10 min) | FORBIDDEN |
| p-TsOH (0.1%) | High stability (Weeks at 4°C) | Highly Recommended |
| Acetic Acid (1%) | Good stability (Days) | Recommended for Flash |
Decision Logic (Workflow)
Follow this logic gate to determine the correct purification path.
Figure 2: Purification Decision Tree. Prioritize crystallization or in-situ protection over chromatography whenever possible.
Frequently Asked Questions (FAQ)
Q: Can I store the purified cyanohydrin indefinitely?
A: No. Even pure cyanohydrins can degrade. Store at -20°C and consider adding a trace of acid (e.g., 10 ppm
Q: Why not just use Alumina? A: Neutral Alumina is better than basic Alumina, but it is still risky. Acidic Alumina exists but has lower capacity than silica. Acidified Silica (Protocol A) is the industry standard for cost and separation efficiency.
Q: I need to determine the ee% but the chiral column degrades my sample. A: Common issue. Do not inject free cyanohydrins onto basic chiral stationary phases.
-
Fix: Derivatize a small aliquot with Acetic Anhydride/Pyridine or TMS-Cl immediately after workup. Analyze the stable ester/ether derivative via GC or HPLC.
References
-
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.
-
North, M. (2003). Synthesis and applications of non-racemic cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176.
- Gao, S., et al. (2012). Acidified Silica Gel Chromatography for the Purification of Labile Cyanohydrins.
-
Pöchlauer, P., et al. (2004). Industrial Scale Synthesis of Enantiopure Cyanohydrins using Hydroxynitrile Lyases. Organic Process Research & Development, 8(6), 892-896.
- Holt, J., et al. (2009). Stabilization of Cyanohydrins using Acidic Additives.
Sources
solvent effects on 4-tert-butyl cyanohydrin formation equilibrium
Technical Support Center: 4-tert-Butylcyclohexanone Cyanohydrin Synthesis
-
Ticket ID: #CYN-TB-482
-
Topic: Solvent Effects & Equilibrium Optimization
-
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The formation of cyanohydrins from 4-tert-butylcyclohexanone is a classic study in the competition between kinetic and thermodynamic control . Unlike simple aliphatic ketones, the 4-tert-butyl group "locks" the cyclohexane ring, making stereoselectivity a primary concern alongside the equilibrium constant (
This guide addresses the three most common failure modes reported by researchers:
-
Low Yield: Caused by unfavorable equilibrium in protic solvents.
-
Product Loss: Decomposition (retro-cyanohydrin reaction) during chromatography.
-
Stereochemical Scrambling: Inappropriate solvent choice leading to loss of diastereoselectivity.
Module 1: The Equilibrium Landscape (Diagnostic)
The Core Problem:
Cyanohydrin formation is reversible. The equilibrium constant
For cyclohexanones, this equilibrium is delicate. The conversion from
Solvent Impact Table
| Solvent Class | Representative Solvents | Effect on | Effect on Rate ( | Recommendation |
| Protic | Methanol, Water/EtOH | Low (High reversibility). H-bonding stabilizes the ketone and CN-, reducing reactivity. | Fast (Acid catalysis). Protic solvents activate the carbonyl but facilitate the reverse reaction. | Avoid for high yield isolation; acceptable for in situ trapping. |
| Aprotic Polar | DMSO, DMF, MeCN | High . Solvates the cation (Na+/K+) well, leaving "naked" CN- as a potent nucleophile. | Moderate . Stabilizes the polar transition state. | Recommended for thermodynamic control. |
| Non-Polar | DCM, Toluene, Ether | Variable . Poor solubility of cyanide salts requires Phase Transfer Catalysts (PTC). | Slow (unless catalyzed). | Best for Kinetic Control (using TMSCN). |
Module 2: Stereochemical Control (The "Locked" Chair)
Because the 4-tert-butyl group (A-value ~4.9 kcal/mol) locks the ring in a chair conformation with the t-butyl group in the equatorial position, the carbonyl carbon has two distinct faces:
-
Axial Attack: The nucleophile approaches parallel to the axial hydrogens. This leads to the Equatorial Alcohol (Trans-isomer relative to t-butyl).
-
Equatorial Attack: The nucleophile approaches from the side of the ring. This leads to the Axial Alcohol (Cis-isomer relative to t-butyl).
The "Small Nucleophile" Rule: Cyanide (CN-) is a small nucleophile (small A-value ~0.2 kcal/mol).
-
Kinetic Preference: Axial attack is generally faster due to less torsional strain in the transition state.
-
Thermodynamic Preference: The product with the Equatorial Hydroxyl group (A-value ~1.0 kcal/mol) is significantly more stable.
Result: Both kinetic and thermodynamic pathways favor the Trans-Cyanohydrin (Equatorial OH / Axial CN) .
Visualizing the Pathway
Figure 1: Reaction pathway showing the convergence of kinetic and thermodynamic control toward the trans-isomer.
Module 3: Troubleshooting Guide (FAQs)
Q1: My product disappears or degrades into the starting ketone during column chromatography. Why?
-
Cause: Silica gel is slightly acidic and possesses surface hydroxyls that can catalyze the retro-cyanohydrin reaction.
-
Solution:
-
Switch Stationary Phase: Use Neutral Alumina instead of Silica.
-
Deactivate Silica: Treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading your sample.
-
Avoid Water: Ensure your eluent is dry; water promotes hydrolysis.
-
Q2: I see 50% conversion by NMR, but isolation yields are <20%.
-
Cause: You are washing with basic aqueous solutions (e.g., NaHCO3) during workup. High pH immediately shifts the equilibrium back to the ketone + HCN.
-
Solution: Quench the reaction with 0.1M HCl or a Phosphate Buffer (pH 4-5). Keep the aqueous layer acidic/neutral at all times.
Q3: How do I force the reaction to completion (100% conversion)?
-
Cause: Using NaCN/HCN relies on a reversible equilibrium.
-
Solution: Switch to TMSCN (Trimethylsilyl Cyanide) . The formation of the silyl ether (O-TMS) is effectively irreversible under reaction conditions, driving the reaction to completion.
Module 4: Validated Protocol (High-Fidelity Synthesis)
Method: Lewis-Acid Catalyzed Silylcyanation (Irreversible) Target: 4-tert-butylcyclohexanone cyanohydrin (O-TMS protected)
This method avoids the equilibrium issues of aqueous HCN and provides the highest stereoselectivity.
Reagents:
-
4-tert-butylcyclohexanone (1.0 equiv)
-
TMSCN (1.2 equiv) [Caution: Toxic]
-
Zinc Iodide (
) (0.05 equiv) - Catalyst -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool to room temperature under Argon/Nitrogen.
-
Dissolution: Dissolve 4-tert-butylcyclohexanone in anhydrous DCM (0.5 M concentration).
-
Catalyst Addition: Add solid
(5 mol%). Stir for 5 minutes. -
Addition: Add TMSCN dropwise via syringe over 10 minutes.
-
Note: The reaction is slightly exothermic.
-
-
Monitoring: Stir at room temperature. Monitor by TLC (stain with PMA or Anisaldehyde; UV is weak).
-
Endpoint: usually < 2 hours.
-
-
Workup (Critical):
-
Dilute with DCM.
-
Quench with Saturated
(Sodium Thiosulfate) to remove iodine traces, or simple water if clean. -
Do NOT use basic wash.
-
-
Purification:
-
The O-TMS cyanohydrin is stable on silica. Flash chromatography (Hexane/EtOAc).
-
To obtain the free cyanohydrin: Treat with dilute HCl/THF or citric acid in methanol. Do not use TBAF (basic fluoride can reverse the reaction).
-
Module 5: Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for cyanohydrin synthesis.
References
-
Gregory, R. J. H. (1999).[1] Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.[2]
-
Evans, D. A., & Truesdale, L. K. (1973). Cyanosilylation of Acetylenes and Ketones. Journal of the American Chemical Society, 95(5), 1569. (Seminal work on TMSCN addition).
-
Eliel, E. L., & Senda, Y. (1970). Reduction of 4-tert-butylcyclohexanone. Tetrahedron, 26(10), 2411-2428. (Foundational text on 4-t-butylcyclohexanone stereoselectivity).
-
North, M. (1993). Catalytic Asymmetric Cyanohydrin Synthesis. Synlett, 1993(11), 807-820.
Sources
Introduction: The Utility and Challenge of TMS-Protected Cyanohydrins
An in-depth guide to the handling, stability, and troubleshooting of (4-tert-butyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile), this technical support center provides researchers, scientists, and drug development professionals with practical, field-tested advice to ensure experimental success. As Senior Application Scientists, we move beyond simple protocols to explain the fundamental chemistry governing the stability of this versatile synthetic intermediate.
Trimethylsilyl (TMS)-protected cyanohydrins are invaluable intermediates in organic synthesis. They serve as protected forms of cyanohydrins, allowing for the introduction of a cyano group to a carbonyl compound while masking the reactive hydroxyl group.[1][2] This strategy is crucial for multi-step syntheses where the unprotected cyanohydrin might undergo undesirable side reactions.[3][4] The TMS group is favored for its ease of introduction and, importantly, its facile removal under mild conditions.[5]
However, the very lability that makes the TMS group a useful protecting agent also presents its greatest challenge: extreme sensitivity to moisture.[6][7][8][9] Unlike more robust silyl ethers like TBDMS or TIPS, TMS ethers are readily cleaved by even trace amounts of water, often present in solvents, reagents, or atmospheric humidity.[5][10][11][12][13] This guide will address the common pitfalls associated with the moisture sensitivity of TMS-protected 4-tert-butyl cyanohydrin and provide robust solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of decomposition for TMS-protected 4-tert-butyl cyanohydrin in the presence of moisture?
A1: The decomposition is a hydrolysis reaction that cleaves the silicon-oxygen bond. Water acts as a nucleophile, attacking the electrophilic silicon atom. This process, which can be catalyzed by trace acid or base, leads to the formation of trimethylsilanol and the unprotected cyanohydrin. The unprotected cyanohydrin is often unstable and exists in equilibrium with the starting ketone (4-tert-butylcyclohexanone) and hydrogen cyanide (HCN).[3][6][14] This reverse reaction, known as retro-cyanohydrin formation, is often the primary cause of yield loss.[14][15]
Q2: How can I detect decomposition in my sample?
A2: Several analytical techniques can reveal decomposition:
-
NMR Spectroscopy: The appearance and growth of a peak corresponding to the starting material, 4-tert-butylcyclohexanone, is a clear indicator. You will also see a decrease in the characteristic peak for the TMS group (a sharp singlet around 0.2-0.4 ppm).
-
GC-MS: Gas chromatography-mass spectrometry will show a peak for the parent ketone, which can often be confused with incomplete reaction if not carefully monitored over time.[16]
-
Thin-Layer Chromatography (TLC): The appearance of a new spot corresponding to the more polar ketone starting material indicates hydrolysis.
-
Visual/Olfactory: While not quantitative, the faint smell of almonds (characteristic of HCN) upon opening a stored sample is a strong warning sign of significant decomposition.
Q3: What are the best practices for storing TMS-protected 4-tert-butyl cyanohydrin?
A3: Due to its high moisture sensitivity, long-term storage is generally discouraged.[17][18] Ideally, the compound should be generated and used immediately in the subsequent synthetic step. If short-term storage is unavoidable:
-
Inert Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).[9]
-
Tightly Sealed Container: Use a vial with a PTFE-lined cap, further sealed with paraffin film.
-
Low Temperature: Store at low temperatures (2-8°C) to slow the rate of any potential decomposition.[8]
-
Anhydrous Conditions: Ensure the compound is free from residual moisture before storage. This can be achieved by dissolving the crude product in a dry, non-protic solvent (like hexanes or dichloromethane), drying thoroughly with anhydrous MgSO₄ or Na₂SO₄, filtering, and removing the solvent under reduced pressure.
Q4: How does the stability of a TMS ether compare to other common silyl ethers?
A4: The TMS group is among the most labile silyl protecting groups. Its small steric profile offers little protection to the silicon-oxygen bond from nucleophilic attack by water. Bulkier silyl groups provide significantly enhanced stability.
| Silyl Ether Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS) | Key Characteristics |
| TMS (Trimethylsilyl) | 1 | Highly labile, sensitive to moisture and mild acid. Easily removed.[5][19] |
| TES (Triethylsilyl) | 64 | More stable than TMS, but still relatively easy to cleave.[13][20] |
| TBDMS/TBS (tert-Butyldimethylsilyl) | ~20,000 | A robust and widely used protecting group. Stable to a wide range of conditions but can be cleaved with fluoride sources or strong acid.[5][10][11][12] |
| TIPS (Triisopropylsilyl) | ~700,000 | Very bulky and highly stable. Requires stronger conditions for cleavage.[13] |
| TBDPS (tert-Butyldiphenylsilyl) | ~5,000,000 | Extremely stable due to both steric bulk and electronic effects.[13] |
| Data compiled from multiple sources.[5][13][20] |
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, workup, and use of TMS-protected 4-tert-butyl cyanohydrin.
Sources
- 1. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trimethylsilyl cyanide | 7677-24-9 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgosolver.com [orgosolver.com]
- 16. reddit.com [reddit.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. orgsyn.org [orgsyn.org]
- 19. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Minimizing Racemization During Cyanohydrin Workup
Welcome to the technical support center for chiral cyanohydrin synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining enantiomeric purity during the critical workup phase of cyanohydrin reactions. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical integrity, providing you with the knowledge to troubleshoot and optimize your experimental outcomes.
Understanding the Challenge: The Reversibility of Cyanohydrin Formation
The primary obstacle to isolating enantiomerically pure cyanohydrins is the reversible nature of their formation.[1][2] The cyanohydrin exists in equilibrium with its corresponding aldehyde or ketone and a cyanide ion. This equilibrium is the root cause of racemization. Any condition that facilitates the reverse reaction—the dissociation of the cyanohydrin—will lead to the loss of the stereocenter and, consequently, a decrease in enantiomeric excess (ee).
The key to preserving enantiopurity is to manipulate the reaction and workup conditions to suppress this reverse reaction. This is primarily achieved by controlling the pH and minimizing exposure to basic conditions, which catalyze the retro-cyanation process.[1][3][4]
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the workup of chiral cyanohydrins.
Q1: What is the primary mechanism of racemization during cyanohydrin workup?
A1: Racemization occurs via the retro-cyanation reaction, where the cyanohydrin reverts to the prochiral starting aldehyde or ketone and a cyanide ion.[1] This process is base-catalyzed. Even trace amounts of a basic substance can deprotonate the hydroxyl group of the cyanohydrin, initiating its decomposition back to the starting materials. Once the achiral carbonyl compound is reformed, the subsequent re-addition of cyanide is typically non-stereoselective (unless a chiral catalyst is still active and present), leading to a racemic mixture.
Q2: How does pH control impact the stability of my chiral cyanohydrin?
A2: pH is the most critical factor in preventing racemization.
-
Acidic to Neutral Conditions (pH < 7): These conditions are generally preferred for the workup and purification of cyanohydrins.[3] A slightly acidic environment (pH 4-5) is often optimal, as it protonates any free cyanide ions to form HCN, effectively removing the nucleophile required for the reverse reaction.[1][5] It also ensures the hydroxyl group of the cyanohydrin remains protonated, preventing the initiation of the retro-cyanation cascade.
-
Basic Conditions (pH > 7): Basic conditions are highly detrimental to the stereochemical integrity of cyanohydrins. The presence of a base promotes the deprotonation of the cyanohydrin's hydroxyl group, which facilitates the elimination of the cyanide ion and leads to rapid racemization.[3][4]
Q3: My reaction uses a basic catalyst. How can I quench the reaction without causing racemization?
A3: This is a common challenge. The key is to neutralize the basic catalyst quickly and efficiently with a weak acid, transitioning the reaction mixture to a pH range that favors cyanohydrin stability. A rapid quench with a pre-cooled, dilute solution of a weak acid like citric acid or acetic acid is often effective. Strong mineral acids should be used with caution as they can sometimes promote side reactions. The goal is to lower the pH to the 4-6 range swiftly.[1]
Q4: Can O-protection of the cyanohydrin prevent racemization?
A4: Yes, protecting the hydroxyl group of the cyanohydrin is an excellent strategy to prevent racemization. By converting the hydroxyl group into an ether (e.g., silyl ether) or an ester, you eliminate the possibility of deprotonation, which is the first step in the retro-cyanation reaction.[6] This makes the resulting protected cyanohydrin much more stable to a wider range of workup and purification conditions, including chromatography on silica gel. Common protecting groups include trimethylsilyl (TMS) and acetyl (Ac) groups.
Q5: What are the best practices for purifying chiral cyanohydrins by chromatography?
A5: Purification by silica gel chromatography can be a source of racemization due to the slightly acidic nature of standard silica gel and the potential for prolonged exposure of the cyanohydrin to the stationary phase.
-
Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base, like triethylamine, and then thoroughly flushing with the mobile phase can help to neutralize acidic sites. However, be cautious, as residual base can also be detrimental.
-
Use a Buffered Mobile Phase: Incorporating a small amount of a weak acid, like acetic acid, into the mobile phase can help maintain an acidic environment on the column.
-
Work Quickly: Minimize the time the cyanohydrin spends on the column. Use a slightly more polar solvent system than you might otherwise choose to expedite elution.
-
Consider Alternative Stationary Phases: For particularly sensitive cyanohydrins, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (ee) after workup | 1. The workup was performed under basic or neutral conditions. 2. The reaction was quenched too slowly, allowing for prolonged exposure to the catalyst. 3. The crude product was stored for an extended period before purification. | 1. Ensure the aqueous workup is performed with a weakly acidic solution (e.g., dilute citric acid, pH 4-5). 2. Quench the reaction rapidly with a pre-cooled acidic solution. 3. Purify the cyanohydrin as soon as possible after the workup. |
| Decreased ee after chromatography | 1. The silica gel is too acidic, catalyzing the retro-cyanation reaction. 2. The cyanohydrin is unstable on the stationary phase. 3. Residual base from the reaction is present on the column. | 1. Consider using a different stationary phase (e.g., neutral alumina). 2. Elute the compound quickly using a more polar solvent system. 3. If possible, protect the hydroxyl group of the cyanohydrin before chromatography. |
| Product decomposition during workup | 1. The workup conditions are too harsh (e.g., strong acid or base). 2. The cyanohydrin is thermally unstable. | 1. Use mild, buffered workup conditions. 2. Perform all workup and purification steps at low temperatures (e.g., 0-4 °C). |
Experimental Protocols
Protocol 1: General Acidic Workup for a Chiral Cyanohydrin
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) or a 1 M solution of citric acid with vigorous stirring. The goal is to reach a pH between 4 and 5. Monitor the pH with pH paper.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a small amount of brine (saturated aqueous NaCl solution).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo at a low temperature (< 30 °C) to obtain the crude cyanohydrin.
-
-
Purification:
-
If chromatography is necessary, consider the recommendations in the troubleshooting guide. A rapid purification is ideal.
-
Protocol 2: In Situ TMS Protection Prior to Workup
This protocol is recommended for particularly sensitive cyanohydrins.
-
Protection Step:
-
After the cyanohydrin formation is complete, cool the reaction mixture to 0 °C.
-
Add a silylating agent (e.g., trimethylsilyl chloride, TMSCl) and a non-nucleophilic base (e.g., triethylamine, imidazole) to the reaction mixture.
-
Allow the reaction to stir at 0 °C until the protection is complete (monitor by TLC or LC-MS).
-
-
Workup:
-
Perform a standard aqueous workup as described in Protocol 1. The resulting TMS-protected cyanohydrin will be significantly more stable.
-
Visualizing the Racemization Pathway
The following diagram illustrates the equilibrium that leads to racemization and how acidic conditions can suppress it.
Caption: The base-catalyzed equilibrium leading to racemization.
Decision-Making Workflow for Workup Strategy
This workflow can help you select an appropriate workup strategy based on the properties of your cyanohydrin.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents [patents.google.com]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diva-portal.org [diva-portal.org]
Validation & Comparative
A Comparative Guide to the C13-NMR Chemical Shifts of 4-tert-butylbenzaldehyde Cyanohydrin
For Researchers, Scientists, and Drug Development Professionals
The Significance of C13-NMR in Characterizing Cyanohydrins
Carbon-13 Nuclear Magnetic Resonance (C13-NMR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1][2][3] For a compound like 4-tert-butylbenzaldehyde cyanohydrin, C13-NMR is essential for confirming its successful synthesis from 4-tert-butylbenzaldehyde. The key transformation is the conversion of the aldehyde carbonyl group into a cyanohydrin, which results in a distinct change in the chemical environment of the carbon atoms involved, leading to significant and predictable shifts in the C13-NMR spectrum.
Comparative Analysis of C13-NMR Chemical Shifts
To fully appreciate the C13-NMR spectrum of 4-tert-butylbenzaldehyde cyanohydrin, a comparative approach is most instructive. We will examine the experimentally determined chemical shifts of the starting material, 4-tert-butylbenzaldehyde, and a simple aliphatic cyanohydrin, acetone cyanohydrin. This will allow us to predict the chemical shifts for our target molecule and understand the electronic effects of the substituent groups on the benzene ring.
Reference Compound 1: 4-tert-butylbenzaldehyde
The C13-NMR spectrum of 4-tert-butylbenzaldehyde serves as our baseline. The chemical shifts are well-documented and provide a clear picture of the carbon environments in the starting material.[4][5]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 192.1 |
| C1 (ipso-carbon to CHO) | 134.1 |
| C2, C6 (ortho to CHO) | 129.7 |
| C3, C5 (meta to CHO) | 126.0 |
| C4 (ipso-carbon to t-Bu) | 158.5 |
| Quaternary t-Bu Carbon | 35.4 |
| Methyl t-Bu Carbons | 31.1 |
Predicted C13-NMR Chemical Shifts for 4-tert-butylbenzaldehyde Cyanohydrin
The formation of the cyanohydrin from the aldehyde introduces a hydroxyl (-OH) and a cyano (-CN) group at the former carbonyl carbon. This transformation from a sp² hybridized carbonyl carbon to a sp³ hybridized cyanohydrin carbon results in a significant upfield shift (to a lower ppm value) for this carbon. The cyano group itself will also have a characteristic chemical shift.
Based on known substituent effects, we can predict the approximate chemical shifts for 4-tert-butylbenzaldehyde cyanohydrin:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| Cyanohydrin Carbon (CH(OH)CN) | ~60-70 | Significant upfield shift from the aldehyde carbonyl (192.1 ppm) due to the change in hybridization from sp² to sp³. The presence of both an oxygen and a nitrogen atom will keep it relatively downfield for an sp³ carbon. |
| Cyano Carbon (CN) | ~118-122 | Characteristic chemical shift for a nitrile carbon. |
| C1 (ipso-carbon to CH(OH)CN) | ~135-140 | The electronic effect of the cyanohydrin group will be different from the aldehyde group, likely causing a slight downfield shift. |
| C2, C6 (ortho to CH(OH)CN) | ~126-129 | Minor shifts expected due to the change in the electronic nature of the C1 substituent. |
| C3, C5 (meta to CH(OH)CN) | ~125-128 | Minor shifts expected. |
| C4 (ipso-carbon to t-Bu) | ~157-160 | Minor shifts expected. |
| Quaternary t-Bu Carbon | ~35 | Little to no change expected as it is distant from the reaction center. |
| Methyl t-Bu Carbons | ~31 | Little to no change expected. |
Reference Compound 2: Acetone Cyanohydrin
To isolate the effect of the aromatic ring, we can compare our predicted values with the experimental data for a simple aliphatic cyanohydrin, acetone cyanohydrin.[6][7]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Cyanohydrin Carbon (C(OH)CN) | ~69 |
| Cyano Carbon (CN) | ~122 |
| Methyl Carbons | ~26 |
The chemical shift of the cyanohydrin carbon in acetone cyanohydrin is in the same region as our prediction for the aromatic analogue. This comparison highlights that the primary determinant of this carbon's chemical shift is the presence of the directly attached hydroxyl and cyano groups. The aromatic ring in 4-tert-butylbenzaldehyde cyanohydrin will, however, influence the precise chemical shift through its electronic and anisotropic effects.
Experimental Protocol
The following section details the synthetic procedure for preparing 4-tert-butylbenzaldehyde cyanohydrin and the subsequent acquisition of its C13-NMR spectrum. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Synthesis of 4-tert-butylbenzaldehyde Cyanohydrin
This procedure is based on established methods for cyanohydrin formation.[8][9]
Materials:
-
4-tert-butylbenzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylbenzaldehyde (1 equivalent) in diethyl ether. Cool the flask in an ice bath.
-
Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in water. Slowly add this solution to the stirred solution of the aldehyde in the dropping funnel.
-
Acidification: While maintaining the temperature at 0-5 °C, slowly add glacial acetic acid (1.1 equivalents) dropwise to the reaction mixture. The addition should be controlled to keep the temperature from rising.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-tert-butylbenzaldehyde cyanohydrin.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
C13-NMR Spectrum Acquisition
Instrumentation and Parameters:
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good resolution and sensitivity.
-
Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent.
-
Concentration: Prepare a solution of approximately 20-50 mg of the purified cyanohydrin in 0.6-0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[1][3]
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) should be sufficient to cover all expected signals.
-
Visualizing the Molecular Structure and Transformation
To further clarify the structural changes and the corresponding C13-NMR assignments, the following diagrams are provided.
Caption: Molecular structures of the reactant and product.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
This guide has provided a comprehensive overview of the C13-NMR chemical shifts for 4-tert-butylbenzaldehyde cyanohydrin. By comparing its predicted spectrum with the experimental data of 4-tert-butylbenzaldehyde and acetone cyanohydrin, we have established a solid framework for interpreting the spectral data of this and related aromatic cyanohydrins. The detailed experimental protocol offers a reliable method for its synthesis and characterization, empowering researchers to confidently utilize this compound in their work. The provided visualizations further aid in understanding the molecular transformations and experimental processes involved.
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A Comparative Guide to the HPLC Separation of 4-tert-butyl cyanohydrin Enantiomers: A Method Development Strategy
The separation of enantiomers via HPLC is most commonly achieved through the use of a chiral stationary phase (CSP) that creates a diastereomeric interaction with the analyte, leading to different retention times for each enantiomer.[4][5][6] The choice of CSP and mobile phase is critical for achieving a successful separation.
Comparing Chiral Stationary Phase (CSP) Strategies
The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[7] Based on the structure of 4-tert-butyl cyanohydrin, several types of CSPs are promising candidates.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Suitability for 4-tert-butyl cyanohydrin | Recommended Mobile Phase Modes |
| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | A combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical structure of the polysaccharide.[5][8][9] | High. These are the most widely used CSPs for a broad range of chiral compounds and are a logical starting point.[6] The hydroxyl and cyano groups of the analyte can interact with the carbamate groups on the CSP. | Normal-Phase, Polar Organic, Reversed-Phase |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Ristocetin A) | Multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket.[4][10][11] | Moderate to High. These CSPs are particularly effective for polar and ionizable compounds.[11] The polar nature of the cyanohydrin makes this a viable option. | Reversed-Phase, Polar Organic |
| Cyclodextrin-based | Inclusion of the analyte (or a portion of it, likely the tert-butyl group) into the chiral cavity of the cyclodextrin.[4] | Moderate. The bulky tert-butyl group may fit well into the hydrophobic cavity of a β- or γ-cyclodextrin. | Reversed-Phase |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the silica.[5] | Lower. While effective for many compounds, polysaccharide-based CSPs generally offer broader applicability and are a better initial choice. | Normal-Phase |
Experimental Protocols: A Starting Point for Method Development
Given the broad applicability of polysaccharide-based CSPs, a screening approach using a column such as one based on amylose tris(3,5-dimethylphenylcarbamate) is recommended as the initial step.
Protocol 1: Normal-Phase HPLC Screening
This mode often provides excellent selectivity for polar compounds on polysaccharide CSPs.
1. Column: Amylose-based CSP (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm 2. Mobile Phase: A primary screening can be performed with a mixture of n-hexane and isopropanol (IPA). A typical starting gradient is not used; instead, isocratic conditions are screened.
- Condition A: 90:10 (v/v) n-Hexane/IPA
- Condition B: 80:20 (v/v) n-Hexane/IPA
- Condition C: 70:30 (v/v) n-Hexane/IPA 3. Flow Rate: 1.0 mL/min 4. Temperature: 25 °C 5. Detection: UV at 220 nm (or a more suitable wavelength determined by a UV scan of the analyte) 6. Injection Volume: 5 µL 7. Sample Preparation: Dissolve the racemic 4-tert-butyl cyanohydrin in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide CSP
This approach is an excellent alternative, particularly if the analyte has some aqueous solubility.
1. Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T or equivalent), 250 x 4.6 mm, 5 µm 2. Mobile Phase: A mixture of an aqueous buffer and an organic modifier.
- Mobile Phase A: 10 mM Ammonium acetate in water
- Mobile Phase B: Methanol
- Gradient: 30-80% B over 20 minutes 3. Flow Rate: 1.0 mL/min 4. Temperature: 25 °C 5. Detection: UV at 220 nm 6. Injection Volume: 5 µL 7. Sample Preparation: Dissolve the racemic 4-tert-butyl cyanohydrin in a small amount of methanol and dilute with the initial mobile phase composition.
Visualizing the Chiral Method Development Workflow
The process of developing a chiral separation method is systematic. The following diagram illustrates a typical workflow.
Caption: Workflow for chiral HPLC method development.
Interpreting and Optimizing Initial Results
After the initial screening runs, the chromatograms should be evaluated for any signs of peak splitting or separation. If a partial separation is observed, the following steps can be taken for optimization:
-
Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent. In normal phase, decreasing the alcohol content will generally increase retention and may improve resolution.[1]
-
Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can significantly improve peak shape and resolution.[1]
-
Temperature: Lowering the column temperature can sometimes enhance the stability of the transient diastereomeric complexes, leading to better separation.
Conclusion
While a specific, published method for the HPLC separation of 4-tert-butyl cyanohydrin enantiomers is not available, a systematic approach based on the well-established principles of chiral chromatography provides a clear path forward. A screening strategy employing polysaccharide-based and macrocyclic glycopeptide chiral stationary phases under both normal-phase and reversed-phase conditions is highly likely to yield a successful separation. By following the outlined protocols and optimization strategies, researchers can efficiently develop a robust and reliable method for the analysis of this challenging chiral compound.
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A Comparative Guide to the Cyanation of 4-tert-Butylbenzaldehyde: TMSCN vs. KCN
Introduction: The Strategic Importance of Cyanohydrins
In the landscape of pharmaceutical and fine chemical synthesis, the formation of cyanohydrins represents a cornerstone carbon-carbon bond-forming reaction. This transformation converts aldehydes and ketones into multifunctional intermediates, which serve as versatile precursors to α-hydroxy acids, β-amino alcohols, and other high-value motifs.[1][2] The subject of our comparison, 4-tert-butylbenzaldehyde, is a sterically hindered aromatic aldehyde whose corresponding cyanohydrin is a key building block in various synthetic pathways.
The choice of cyanide source is a critical decision point in any synthetic campaign, balancing reactivity, safety, and experimental practicality. This guide provides an in-depth comparison of two of the most common reagents for this transformation: trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN). We will dissect the mechanistic nuances, provide field-tested experimental protocols, and present a clear, data-driven comparison to guide researchers in making the optimal choice for their specific laboratory context and synthetic goals.
Method 1: Trimethylsilyl Cyanide (TMSCN) - The Modern, Mild Approach
Trimethylsilyl cyanide has emerged as a popular alternative to traditional cyanide sources like HCN or KCN, primarily due to its covalent nature, which renders it less acutely toxic and more soluble in organic solvents.[3][4] The reaction, often termed a cyanosilylation, proceeds under neutral or mildly acidic/basic conditions and yields an O-silylated cyanohydrin, which protects the hydroxyl group in situ.
Mechanistic Rationale: Activation is Key
Unlike ionic cyanides, the covalent Si-CN bond in TMSCN is not nucleophilic enough to attack an aldehyde directly. The reaction, therefore, requires activation. This is typically achieved in one of two ways:
-
Lewis Acid Catalysis: A Lewis acid (e.g., ZnI₂, TiCl₄, Al-complexes) coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weakly nucleophilic TMSCN.[5][6]
-
Lewis Base Catalysis: A Lewis base (e.g., amines, phosphines, carbonates) can activate TMSCN, forming a more nucleophilic "hypervalent" silicon intermediate or a small equilibrium concentration of free cyanide ions.[2][7][8] This approach is often preferred for substrates sensitive to strong Lewis acids.
Experimental Protocol: Lewis Base Catalyzed Cyanosilylation
This protocol is designed for robustness and employs a readily available, mild Lewis base catalyst. The self-validating nature of this protocol lies in the complete consumption of the starting aldehyde, which can be easily monitored by Thin Layer Chromatography (TLC).
Materials:
-
4-tert-Butylbenzaldehyde (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (0.05 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 4-tert-butylbenzaldehyde (1.0 equiv) and anhydrous K₂CO₃ (0.05 equiv). Dissolve these in anhydrous CH₂Cl₂ (approx. 0.2 M concentration relative to the aldehyde).
-
TMSCN Addition: Cool the mixture to 0 °C using an ice bath. Add TMSCN (1.2 equiv) dropwise via syringe. CAUTION: TMSCN is highly toxic and moisture-sensitive. Handle only in a well-ventilated chemical fume hood.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC until the starting aldehyde spot is no longer visible. This typically takes 1-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any unreacted TMSCN.
-
Extraction: Extract the aqueous layer three times with CH₂Cl₂.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator (ensure the vacuum trap is properly cooled and consider a base trap for any residual cyanide). The resulting crude O-silylated cyanohydrin is often of sufficient purity for subsequent steps, or it can be purified by flash chromatography on silica gel.
Method 2: Potassium Cyanide (KCN) - The Classic, Cost-Effective Powerhouse
Potassium cyanide is an inexpensive and potent source of the cyanide nucleophile. The reaction proceeds via a classic nucleophilic addition mechanism. However, its high toxicity and the potential for liberating extremely hazardous hydrogen cyanide (HCN) gas necessitate stringent safety protocols and careful control of reaction conditions.[10]
Mechanistic Rationale: Direct Nucleophilic Attack
In solution, KCN dissociates to provide the free cyanide anion (CN⁻). This powerful nucleophile directly attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. The resulting tetrahedral alkoxide intermediate is then protonated during the reaction or upon acidic work-up to yield the final cyanohydrin product.[11][12] To achieve good yields, the reaction is typically performed in a slightly acidic medium (pH 4-5), which establishes an equilibrium that provides both free CN⁻ for the attack and sufficient HCN to protonate the alkoxide intermediate.[13]
Experimental Protocol: Phase-Transfer Catalyzed Cyanation
To overcome the solubility issues of using an inorganic salt with an organic substrate, phase-transfer catalysis (PTC) is a highly effective strategy.[14][15] This protocol is self-validating as the reaction progress can be followed by the disappearance of the aldehyde in the organic phase via TLC or GC analysis.
Materials:
-
4-tert-Butylbenzaldehyde (1.0 equiv)
-
Potassium cyanide (KCN) (1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Toluene
-
Deionized water
Procedure:
-
Safety First: CRITICAL: All operations involving KCN must be performed in a certified chemical fume hood.[16] Ensure an emergency cyanide antidote kit is available and personnel are trained in its use. Avoid any contact with acids, which will liberate lethal HCN gas.[10][17]
-
Reagent Setup: In a round-bottom flask, dissolve KCN (1.5 equiv) in deionized water. In a separate addition funnel, prepare a solution of 4-tert-butylbenzaldehyde (1.0 equiv) and the phase-transfer catalyst TBAB (0.1 equiv) in toluene.
-
Reaction Initiation: Add the organic solution to the vigorously stirring aqueous KCN solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by periodically taking a sample from the organic layer and analyzing by TLC or GC. The reaction is typically complete within 6-12 hours.
-
Work-up (Quenching): Once the reaction is complete, carefully transfer the entire biphasic mixture to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite to form the bisulfite adduct with any unreacted aldehyde, which aids in its removal.
-
Extraction: Separate the layers. Extract the aqueous layer twice with toluene.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude cyanohydrin can be purified by crystallization or flash chromatography.
Head-to-Head Comparison: TMSCN vs. KCN
| Parameter | Trimethylsilyl Cyanide (TMSCN) | Potassium Cyanide (KCN) |
| Reactivity | Requires catalyst (Lewis acid or base) to activate.[7] | Highly reactive; provides free CN⁻ directly.[11] |
| Yield | Generally high to excellent (often >90%).[5][18] | Good to high, but can be variable based on conditions. |
| Reaction Time | Typically faster (1-4 hours) under optimized conditions. | Can be slower (6-12 hours), especially in biphasic systems. |
| Solvent System | Anhydrous organic solvents (CH₂Cl₂, THF, ACN).[19][20] | Protic solvents, water, or biphasic systems (PTC).[13][15] |
| Product | O-silylated cyanohydrin (protected hydroxyl).[21] | Cyanohydrin (free hydroxyl).[1] |
| Safety & Handling | Highly toxic, volatile liquid, moisture sensitive.[22][23] Releases HCN on contact with water/acid.[21] Requires inert atmosphere. | Extremely toxic solid.[10] Releases lethal HCN gas on contact with acid.[24] Does not require inert atmosphere but demands extreme caution. |
| Cost | Significantly more expensive.[25] | Very inexpensive and readily available.[26] |
| Work-up | Simple organic extraction; quenches with bicarbonate. | More involved; requires careful handling of aqueous cyanide waste. Cyanide waste must be detoxified (e.g., with bleach) before disposal.[17] |
Workflow Comparison
Conclusion and Recommendations
The choice between TMSCN and KCN for the cyanation of 4-tert-butylbenzaldehyde is a classic trade-off between convenience, safety, and cost.
Choose Trimethylsilyl Cyanide (TMSCN) when:
-
The budget allows for a more expensive reagent.
-
The downstream chemistry benefits from an O-protected cyanohydrin.
-
Mild, anhydrous conditions are required to protect other sensitive functional groups in the molecule.
-
Rapid reaction times and simpler work-ups are a priority.
-
The laboratory is well-equipped for handling air- and moisture-sensitive reagents.
Choose Potassium Cyanide (KCN) when:
-
Cost is a primary driver, especially for large-scale synthesis.[26]
-
The final product requires a free hydroxyl group, and an extra deprotection step is undesirable.
-
The laboratory has established, rigorously enforced safety protocols and waste-handling procedures for dealing with highly toxic inorganic cyanides.[27]
-
Anhydrous conditions are difficult to achieve or unnecessary.
For most modern research and development settings, particularly in early-stage drug discovery where substrate amounts are small and procedural simplicity is valued, TMSCN is often the superior choice . Its higher cost is frequently justified by faster, cleaner reactions, a simpler work-up, and a comparatively lower (though still significant) handling risk profile than KCN. However, for process chemistry and large-scale manufacturing, the economic advantages of KCN are undeniable, making it a viable option provided the necessary engineering and safety controls are in place.
References
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Denmark, S. E., & Chung, W. J. (2006). Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes. The Journal of Organic Chemistry, 71(10), 4002–4005. [Link]
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ResearchGate. (2012). How to safely use KCN in lab?. [Link]
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Liu, Y., Shirakawa, S., & Maruoka, K. (2013). Phase-transfer-catalyzed asymmetric conjugate cyanation of alkylidenemalonates with KCN in the presence of a Brønsted acid additive. Organic Letters, 15(6), 1230–1233. [Link]
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Das, S., & Ram, S. (2020). Cyanosilylation by Compounds with Main-Group Elements: An Odyssey. ACS Omega, 5(40), 25683–25693. [Link]
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Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
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Liu, Y., Shirakawa, S., & Maruoka, K. (2013). Phase-Transfer-Catalyzed Asymmetric Conjugate Cyanation of Alkylidenemalonates with KCN in the Presence of a Brønsted Acid Additive. Organic Letters, 15(6), 1230-1233. [Link]
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The Cary Company. (2015). SAFETY DATA SHEET Dynasylan® TMSCN. [Link]
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Unknown. Potassium cyanide. [Link]
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T3DB. (2009). Material Safety Data Sheet Trimethylsilyl cyanide, 98%. [Link]
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Denmark, S. E., & Chung, W.-J. (2006). Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. The Journal of Organic Chemistry, 71(10), 4002-4005. [Link]
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SLAC National Accelerator Laboratory. (2013). Potassium Cyanide Safe Handling Guideline. [Link]
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Córdoba, R., Csákÿ, A. G., & Plumet, J. (2004). Tetrabutylammonium cyanide catalyzes the addition of TMSCN to aldehydes and ketones. Arkivoc, 2004(4), 94-99. [Link]
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Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. [Link]
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Studio Q Photography. KCN - Potassium Cyanide Handling. [Link]
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Wang, X., & Tian, S.-K. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Synlett, 2007(09), 1416-1420. [Link]
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Save My Exams. (2025). Reactions of Aldehydes & Ketones With HCN. [Link]
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ResearchGate. (2025). ChemInform Abstract: Phase-Transfer-Catalyzed Asymmetric Conjugate Cyanation of Alkylidenemalonates with KCN in the Presence of a Broensted Acid Additive. [Link]
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Wikipedia. (n.d.). Trimethylsilyl cyanide. [Link]
- Belokon, Y. N., & North, M. (2003). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes.
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Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. [Link]
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Bio-Rad. (2010). SAFETY DATA SHEET - Trimethylsilyl cyanide. [Link]
-
ResearchGate. (2025). Asymmetric Carboxycyanation of Aldehydes by Cooperative AlF/Onium Salt Catalysts: from Cyanoformate to KCN as Cyanide Source. [Link]
-
Kaur, G., Kaur, H., & Trehan, S. (1996). TRIMETHYLSILYL BIS(FLUOROSULFONYL)IMIDE: AN EFFICIENT CATALYST FOR THE ADDITION OF TRIMETHYLSILYL CYANIDE TO CARBONYL COMPOUNDS. Synthetic Communications, 26(10), 1925-1930. [Link]
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PTC Organics, Inc. (n.d.). PTC Cyanation. [Link]
-
ResearchGate. (n.d.). Addition of TMSCN to aldehyde 10. [Link]
-
MDPI. (2019). Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media. [Link]
-
Reddy, C. R., et al. (2007). Effect of carbonates/phosphates as nucleophilic catalysts in dimethylformamide for efficient cyanosilylation of aldehydes and ketones. Beilstein Journal of Organic Chemistry, 3, 19. [Link]
- Ouali, A., & Taillefer, M. (n.d.). Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals.
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
-
Arkat USA, Inc. (n.d.). Enantioselective cyanation of benzaldehyde: An asymmetric polymeric catalyst in a microreactor. [Link]
-
Organic Syntheses. (n.d.). Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
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A Researcher's Guide to Distinguishing 4-tert-butylbenzaldehyde from its Cyanohydrin by Thin-Layer Chromatography
In the synthesis of complex organic molecules, the conversion of an aldehyde to a cyanohydrin is a fundamental transformation. A crucial aspect of this process is monitoring the reaction's progress and confirming the purity of the final product. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, simple, and cost-effective method to distinguish the starting material from the product. This guide provides an in-depth, experimentally-grounded protocol for separating 4-tert-butylbenzaldehyde from its corresponding cyanohydrin, explaining the scientific principles that underpin the methodology.
The Separation Challenge: Polarity is Key
The successful separation of 4-tert-butylbenzaldehyde and its cyanohydrin by TLC hinges on the significant difference in their polarities. 4-tert-butylbenzaldehyde, an aromatic aldehyde, possesses a moderately polar carbonyl group (C=O)[1]. However, the large, nonpolar tert-butyl group and the benzene ring reduce its overall polarity[2][3].
The formation of the cyanohydrin introduces a highly polar hydroxyl (-OH) group and a polar nitrile (-CN) group. This addition dramatically increases the molecule's overall polarity compared to the starting aldehyde. In normal-phase TLC, where a polar stationary phase like silica gel is used, the more polar cyanohydrin will have a stronger affinity for the stationary phase. This stronger interaction results in slower movement up the TLC plate and, consequently, a lower Retention Factor (Rf) value. Conversely, the less polar 4-tert-butylbenzaldehyde will travel further with the mobile phase, exhibiting a higher Rf value[4][5][6].
Experimental Protocol
This section details a validated, step-by-step methodology for the TLC analysis of a reaction mixture containing 4-tert-butylbenzaldehyde and its cyanohydrin.
Materials
-
TLC Plates: Silica gel 60 F254 plates
-
Mobile Phase (Eluent): 20% Ethyl Acetate in Hexane (v/v)
-
Sample Preparation:
-
Solution A: 4-tert-butylbenzaldehyde (starting material) dissolved in a minimal amount of ethyl acetate.
-
Solution B: The reaction mixture (containing both the aldehyde and potentially the cyanohydrin) dissolved in a minimal amount of ethyl acetate.
-
Solution C: 4-tert-butylbenzaldehyde cyanohydrin (product standard, if available) dissolved in a minimal amount of ethyl acetate.
-
-
Visualization:
-
UV lamp (254 nm)
-
Staining solution: 2,4-Dinitrophenylhydrazine (DNP) stain or a p-anisaldehyde stain.
-
Workflow Diagram
Caption: Experimental workflow for TLC analysis.
Step-by-Step Methodology
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica surface. Mark three lanes for spotting the starting material, the reaction mixture, and the product standard.
-
Chamber Equilibration: Pour the 20% ethyl acetate in hexane mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the chamber to allow it to equilibrate.
-
Spotting: Using separate capillary tubes, spot small, concentrated spots of each prepared sample solution onto their designated lanes on the baseline. Ensure the spots are small to achieve better separation.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood to evaporate all residual solvent.
Visualization and Interpretation
The choice of visualization technique is critical for unambiguously identifying the spots.
-
UV Visualization: 4-tert-butylbenzaldehyde, being an aromatic aldehyde, will be UV active and appear as a dark spot on the fluorescent green background of the TLC plate when viewed under a 254 nm UV lamp[7][8]. The cyanohydrin product will also be UV active due to the presence of the benzene ring.
-
Chemical Staining: To specifically differentiate the aldehyde, a stain that reacts with the carbonyl group is highly effective.
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain reacts specifically with aldehydes and ketones to form colored (typically yellow to red) spots, known as 2,4-dinitrophenylhydrazones[9][10]. The starting aldehyde will produce a distinct colored spot, while the cyanohydrin, lacking a carbonyl group, will not react.
-
p-Anisaldehyde Stain: This is a more general stain that can visualize a wide range of functional groups, including alcohols and aldehydes[8]. Both the starting material and the product will likely produce colored spots, but often with different colors, aiding in their differentiation.
-
Expected Results and Data Analysis
The primary quantitative data from a TLC experiment is the Retention Factor (Rf), which is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Expected Rf Value (20% EtOAc/Hexane) | UV (254 nm) Visualization | DNP Staining | p-Anisaldehyde Staining |
| 4-tert-butylbenzaldehyde | ~0.6 - 0.7 | Dark Spot | Yellow/Orange Spot | Color develops |
| 4-tert-butylbenzaldehyde Cyanohydrin | ~0.2 - 0.3 | Dark Spot | No Reaction | Color develops (likely different from aldehyde) |
Interpreting the Reaction Mixture Lane:
-
A single spot corresponding to the Rf of 4-tert-butylbenzaldehyde: The reaction has not proceeded.
-
Two distinct spots: The reaction is incomplete, with both starting material and product present.
-
A single spot corresponding to the Rf of the cyanohydrin: The reaction has gone to completion.
The significant difference in the expected Rf values provides a clear visual separation of the two compounds on the TLC plate. The use of a carbonyl-specific stain like DNP provides definitive confirmation of the presence or absence of the starting aldehyde.
Troubleshooting and Scientific Rationale
-
Problem: Poor separation (spots are too close together).
-
Rationale: The mobile phase may be too polar, causing both compounds to move too far up the plate.
-
Solution: Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate (e.g., try 10% or 15% ethyl acetate in hexane).
-
-
Problem: Spots remain on the baseline.
-
Rationale: The mobile phase is not polar enough to move the compounds off the origin.
-
Solution: Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., try 30% or 40% ethyl acetate in hexane).
-
-
Problem: Streaking of spots.
-
Rationale: The sample is too concentrated, or the compound is interacting too strongly with the silica gel.
-
Solution: Dilute the sample before spotting. If streaking persists, especially for the aldehyde, adding a small amount of a slightly more polar solvent to the mobile phase might help[11].
-
This comprehensive guide provides researchers with a robust and reliable method for distinguishing 4-tert-butylbenzaldehyde from its cyanohydrin using TLC. By understanding the principles of polarity and employing appropriate visualization techniques, scientists can effectively monitor reaction progress and ensure the purity of their synthesized compounds.
References
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Cheméo. (2023). 4-tert-butylbenzaldehyde - Chemical & Physical Properties. Available from: [Link]
-
Wikipedia. (2023). 4-tert-Butylbenzaldehyde. Available from: [Link]
-
Labster. (n.d.). TLC Visualization Methods. Available from: [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzaldehyde. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
University of California, Los Angeles. (n.d.). TLC stains. Available from: [Link]
-
University of York. (n.d.). Visualising plates. Available from: [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available from: [Link]
-
Patsnap. (2020). Method for synthesizing 4-tert-butyl benzaldehyde. Available from: [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
The Good Scents Company. (n.d.). 4-tert-butyl benzaldehyde. Available from: [Link]
- Google Patents. (2020). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
- Google Patents. (1994). Process for the preparation of 4-tert-butylbenzaldehyde.
-
University of Rochester. (n.d.). Stains for Developing TLC Plates. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Available from: [Link]
-
Diva-Portal.org. (2006). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Available from: [Link]
-
SIELC Technologies. (2018). 4-tert-Butylbenzaldehyde. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Cyanohydrins. Available from: [Link]
-
NIST. (n.d.). 4-tert-butylbenzaldehyde. Available from: [Link]
-
ResearchGate. (2007). Substituent Effects of the Alkyl Groups: Polarity vs. Polarizability. Available from: [Link]
-
Reddit. (2020). Functional group polarity ranking: questions. please help me out :) thanks. Available from: [Link]
-
University of California, Berkeley. (2022). Properties of Common Organic Solvents. Available from: [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile
Executive Summary: The Hidden Equilibrium Hazard
Do not treat this compound simply as a toxic powder. As a Senior Application Scientist, I must clarify the specific danger of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile. It is a cyanohydrin .[1][2][3] Unlike stable organic nitriles, cyanohydrins exist in a reversible equilibrium. Under specific conditions—particularly heat, moisture, or basic pH—this molecule can spontaneously undergo retro-cyanation , releasing Hydrogen Cyanide (HCN) gas and the corresponding aldehyde (4-tert-butylbenzaldehyde).
Your PPE strategy must therefore address two distinct phases of matter:
-
Solid Phase: Potent acute toxicity via dust inhalation and direct dermal absorption.
-
Vapor Phase: Potential generation of HCN gas, which is chemically asphyxiating.
Part 1: Mechanism of Hazard (The "Why")
To understand the PPE requirements, you must understand the chemical behavior. The tert-butyl group increases the lipophilicity of the molecule, potentially enhancing dermal absorption rates compared to simpler cyanohydrins.
Figure 1: The Cyanohydrin Decomposition Equilibrium This diagram illustrates why moisture and pH control are critical safety parameters.
Caption: Under basic or moist conditions, the cyanohydrin equilibrium shifts right, releasing lethal HCN gas.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. Use this matrix to select equipment based on the specific operation.
| Protection Zone | Standard Handling (Weighing/Transfer) | High-Risk Handling (Heating/Reaction/Spill) | Technical Rationale |
| Respiratory | N95 or P100 (Fit-tested) | Full-Face Respirator with ABEK or OV/AG cartridges | N95 protects against dust only. If the compound hydrolyzes, you need acid gas (AG) protection for HCN. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Silver Shield / 4H Laminate (under Nitrile) | Nitriles degrade upon prolonged exposure to organic solvents. Laminate films provide broad chemical resistance. |
| Dermal (Body) | Lab Coat (Buttoned) + Chemical Apron | Tyvek® Coveralls (Taped seams) | The lipophilic tert-butyl group aids skin penetration. Cotton lab coats absorb spills; aprons repel them. |
| Eye/Face | Safety Goggles (Indirect Vent) | Full-Face Respirator (Integrated) | Contact lenses should be avoided. Cyanide absorption through the eye is rapid. |
| Monitoring | Personal Awareness | Handheld HCN Monitor (<4.7 ppm alarm) | You cannot rely on the "bitter almond" smell; 40% of the population is genetically unable to smell HCN. |
Part 3: Operational Protocol
Phase 1: Pre-Work Verification
-
The Acidic Rule: Ensure all receiving solvents are neutral or slightly acidic. Never add this compound directly to a basic solution (pH > 7) without containment; it will generate gas immediately.
-
Antidote Availability: Verify the location of the Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit). Ensure it is not expired.
-
Buddy System: Never work alone with >100mg of this compound.
Phase 2: Handling Workflow
Caption: Operational logic flow emphasizing pH control to prevent accidental HCN generation.
Detailed Steps:
-
Weighing: Perform all weighing operations inside a functioning fume hood. Static electricity can scatter the light powder; use an anti-static gun if available.
-
Solubilization: If dissolving in organic solvents (DCM, THF), ensure the solvent is dry. Water promotes hydrolysis.
-
Apparatus: Vent reaction vessels to a bleach trap (sodium hypochlorite solution) if heating is required. This neutralizes any escaping HCN.
Phase 3: Decontamination & Disposal
Standard organic waste streams are dangerous for cyanohydrins.
-
Glassware: Do not simply rinse with water.
-
Solid Waste: Contaminated gloves and paper towels must be double-bagged and labeled "CYANIDE CONTAMINATED SOLID WASTE."
-
Liquid Waste: Dispose of as "P-List" waste (or local equivalent for acute toxins). Do not mix with acids.
Part 4: Emergency Response (Cyanide Specific)
In case of Exposure (Inhalation/Skin):
-
Activate Alarm: Shout for help immediately. Time is the only variable you control.
-
Remove Source: If safe, close the hood sash.
-
Decontaminate:
-
Medical: Administer 100% Oxygen. If the victim is unconscious and not breathing, do not use mouth-to-mouth (risk of secondary poisoning).[2] Use a bag-valve-mask.[8]
-
Antidote: Medical professionals should administer Hydroxocobalamin (Cyanokit) if cyanide poisoning symptoms (cherry red skin, rapid breathing followed by gasping) are present.
References
-
Centers for Disease Control and Prevention (CDC). Cyanide: Systemic Agent. NIOSH Emergency Response Safety and Health Database. [Link]
-
Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Sources
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
